1-Amino-8-cyanonaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38515-13-8 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
8-aminonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,13H2 |
InChI Key |
YYSZFCCXQARUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 1-Amino-8-cyanonaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-8-cyanonaphthalene is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, combined with the presence of electron-donating (amino) and electron-withdrawing (cyano) groups, imparts unique electronic and photophysical properties. Understanding the physicochemical characteristics of this molecule is fundamental for its application in drug design, molecular probing, and the development of novel organic materials. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and visualizes the interplay of its structural features.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several key parameters are based on computational predictions and await experimental verification.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₁H₈N₂ | - | - |
| Molecular Weight | 168.19 g/mol | - | [1] |
| Melting Point | 88 °C | Experimental | [1] |
| Boiling Point | 386.4 ± 17.0 °C | Predicted | [1] |
| Density | 1.22 ± 0.1 g/cm³ | Predicted | [1] |
| pKa | 2.87 ± 0.10 | Predicted | [1] |
| Solubility | No experimental data available. Expected to be soluble in organic solvents like ethanol, but sparingly soluble in water. | - | |
| UV-Vis Absorption | No experimental data available for this compound. Naphthalene, the parent aromatic system, exhibits strong ultraviolet absorption from π-π* transitions.[2] | - | |
| Fluorescence | No experimental data available for this compound. | - | |
| ¹H and ¹³C NMR | No experimental data available for this compound. | - |
Experimental Protocols
Synthesis and Purification
A plausible synthetic route to this compound could involve the Sandmeyer reaction starting from 1,8-diaminonaphthalene. This would typically involve the diazotization of one amino group followed by cyanation.
General Protocol for Sandmeyer Reaction:
-
Diazotization: Dissolve 1,8-diaminonaphthalene in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. Add the cold diazonium salt solution to the cyanide solution. The reaction is often heated to promote the displacement of the diazonium group by the cyanide group.
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Melting Point Determination
The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of this compound can be recorded using a dual-beam UV-Vis spectrophotometer.
General Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Measurement: Record the absorption spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) can be determined from the spectrum.
Fluorescence Spectroscopy
The fluorescence emission and excitation spectra can be measured using a spectrofluorometer.
General Protocol:
-
Sample Preparation: Prepare a very dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator to obtain the excitation spectrum.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to obtain the emission spectrum. The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
NMR Spectroscopy
¹H and ¹³C NMR spectra are crucial for structural elucidation and can be recorded on a high-field NMR spectrometer.
General Protocol:
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Measurement: Acquire the ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
Mandatory Visualization
The following diagram illustrates the core physicochemical properties of this compound and their logical relationships.
Conclusion
This compound is a molecule of significant interest with a foundation of basic physicochemical data. However, a comprehensive experimental characterization, particularly of its spectral and solubility properties, is currently lacking in publicly accessible literature. The general protocols provided herein offer a roadmap for researchers to further investigate this compound. Such studies are essential to unlock its full potential in various scientific and industrial applications.
References
1-Amino-8-cyanonaphthalene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the chemical properties of 1-Amino-8-cyanonaphthalene. Due to the limited availability of published data, this document focuses on fundamental physicochemical properties and provides a generalized synthetic approach.
Core Compound Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 38515-13-8 | [1] |
| Molecular Formula | C₁₁H₈N₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
Experimental Protocols
Hypothetical Synthesis of this compound
Step 1: Nitration of 1-Naphthonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-naphthonitrile in a suitable solvent such as concentrated sulfuric acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-nitro-8-cyanonaphthalene.
Step 2: Reduction of 1-Nitro-8-cyanonaphthalene
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 1-nitro-8-cyanonaphthalene in a suitable solvent such as ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the reduction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.
-
Purification: Filter the product, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.
Logical Relationships in Synthesis
The logical workflow for the proposed synthesis of this compound is depicted below. This diagram illustrates the sequential transformation of the starting material through nitration and subsequent reduction to yield the final product.
Caption: Proposed synthetic pathway for this compound.
References
An In-Depth Technical Guide to 1-Amino-8-cyanonaphthalene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-8-cyanonaphthalene, a unique bifunctional naphthalene derivative, has garnered interest within the scientific community due to its distinct structural and electronic properties. The strategic placement of an amino and a cyano group at the peri-positions of the naphthalene core gives rise to intramolecular interactions that influence its chemical reactivity and potential applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, physical and chemical properties, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction
Naphthalene and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of dyes, polymers, and pharmaceuticals. The specific substitution pattern of the naphthalene ring system dictates the molecule's physical and chemical characteristics. In the case of 1,8-disubstituted naphthalenes, the close proximity of the substituents in the peri-positions can lead to significant steric and electronic interactions, resulting in unique conformational and reactive properties.
This compound, also known as 8-amino-1-naphthalenecarbonitrile, is a compelling example of such a system. The electron-donating amino group and the electron-withdrawing cyano group in close proximity create a push-pull electronic environment, which can influence its spectroscopic properties and reactivity. This guide delves into the historical context of its first synthesis and compiles the available data on its properties and the experimental methods for its preparation.
Discovery and Historical Synthesis
While a singular, definitive "discovery" paper for this compound is not readily apparent in a survey of historical chemical literature, its synthesis is logically derived from established organic reactions. The historical preparation of this compound is likely rooted in the broader exploration of naphthalene chemistry, particularly the functionalization of the 1 and 8 positions.
A plausible and historically significant route to this compound is through a multi-step synthesis starting from 1,8-diaminonaphthalene. This approach would likely involve the selective protection of one amino group, followed by a Sandmeyer reaction to introduce the cyano group, and subsequent deprotection.
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile method for the conversion of a primary aromatic amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1] Given the availability of 1,8-diaminonaphthalene, a synthetic chemist of the early to mid-20th century would have reasonably conceived of a pathway to this compound utilizing this classical transformation.[2]
A key step in this proposed synthesis is the mono-diazotization of 1,8-diaminonaphthalene. The selective reaction of one of the two amino groups is a common challenge in the chemistry of diamines and would require careful control of reaction conditions.
A reference in a 2011 publication by Noland et al. on the synthesis of 8-halonaphthalene-1-carbonitriles mentions the use of 8-aminonaphthalene-1-carbonitrile in a diazotization reaction to produce the corresponding 8-chloro derivative, citing a paper by Gore et al.[3] This suggests that this compound was a known compound prior to this, though the original synthetic report by Gore et al. remains elusive in readily accessible databases.
The logical synthetic pathway from 1,8-diaminonaphthalene is outlined below.
Figure 1. Proposed historical synthesis pathway.
Physicochemical Properties
The available quantitative data for this compound is summarized in the table below. It is important to note that comprehensive spectroscopic data is not widely published, and some of the listed properties are based on information from chemical suppliers.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂ | |
| Molecular Weight | 168.19 g/mol | |
| CAS Number | 38515-13-8 | [4] |
| Melting Point | 88 °C | [4] |
| Appearance | Not explicitly reported, likely solid | |
| Solubility | Not explicitly reported |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not readily found in the published literature. However, a general procedure based on the Sandmeyer reaction can be proposed. The following is a hypothetical, yet plausible, experimental protocol.
Synthesis of this compound from 1,8-Diaminonaphthalene
Materials:
-
1,8-Diaminonaphthalene
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)
-
Sodium carbonate (Na₂CO₃) or other base for neutralization
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Mono-diazotization of 1,8-Diaminonaphthalene:
-
Dissolve a carefully weighed amount of 1,8-diaminonaphthalene in dilute hydrochloric acid, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. The molar ratio of diamine to nitrite should be approximately 1:1 to favor mono-diazotization.
-
Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the mono-diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide. This may be prepared in situ or a commercial source can be used. If preparing, a solution of copper(II) sulfate can be reduced with sodium bisulfite, followed by the addition of sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution/suspension. The temperature should be maintained, and the addition should be controlled to manage any effervescence (release of nitrogen gas).
-
After the addition is complete, the reaction mixture may be gently warmed to room temperature or slightly above to ensure the completion of the reaction.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a base such as sodium carbonate to precipitate copper salts and to bring the product into a free-base form.
-
Extract the aqueous mixture with a suitable organic solvent.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by a suitable method such as column chromatography or recrystallization.
-
Figure 2. General experimental workflow.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7-8 ppm) corresponding to the six protons on the naphthalene ring. The protons on the same ring as the substituents will be most affected by their electronic and steric influences. The amino group protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 carbon atoms in the molecule. The carbon atom attached to the cyano group (C-8) and the carbon atom attached to the amino group (C-1) will have characteristic chemical shifts. The nitrile carbon itself will appear at a downfield position (typically >110 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN and other characteristic cleavages of the naphthalene ring.
Potential Applications and Future Directions
The unique structure of this compound suggests several potential areas of application. The presence of both a donor and an acceptor group in a constrained peri-relationship makes it an interesting candidate for studies in:
-
Fluorescent Probes and Dyes: The intramolecular charge transfer character could lead to interesting photophysical properties, making it a potential scaffold for the development of fluorescent sensors and dyes.
-
Medicinal Chemistry: The naphthalene core is a common motif in pharmacologically active compounds. The specific functionalization of this compound could be explored for the synthesis of novel drug candidates.
-
Materials Science: The rigid, planar structure and the potential for hydrogen bonding and other intermolecular interactions could make it a useful building block for the design of new organic materials with specific electronic or optical properties.
Further research is needed to fully elucidate the chemical and physical properties of this compound. The publication of detailed, validated experimental protocols and comprehensive spectroscopic data would be of great benefit to the scientific community.
Conclusion
While the precise historical moment of the discovery of this compound remains somewhat obscure, its synthesis can be logically deduced from well-established synthetic methodologies of the 20th century. The Sandmeyer reaction of 1,8-diaminonaphthalene represents the most probable historical route to this intriguing molecule. The lack of extensive characterization data in the current literature highlights an opportunity for further investigation into the properties and potential applications of this unique peri-substituted naphthalene derivative. This guide provides a foundational understanding for researchers interested in exploring the chemistry of this and related compounds.
References
An In-depth Technical Guide on 1-Amino-8-cyanonaphthalene Derivatives and Analogs
Notice: Due to a lack of specific publicly available data on the synthesis, biological activity, and detailed experimental protocols for 1-Amino-8-cyanonaphthalene derivatives and their analogs, this guide will focus on the broader class of aminonaphthalene and naphthalimide derivatives. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical space.
Introduction
Naphthalene-based scaffolds are a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The 1-amino-8-substituted naphthalene core, in particular, presents a unique structural motif with the potential for diverse biological activities. While specific data on this compound derivatives is scarce, related compounds such as aminonaphthalenes, naphthalimides, and other 1,8-disubstituted naphthalenes have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This guide will explore the synthesis, known biological activities, and experimental approaches relevant to the broader class of these compounds, providing a valuable resource for researchers venturing into this area.
Synthesis of 1,8-Disubstituted Naphthalene Derivatives
The synthesis of 1,8-disubstituted naphthalenes often involves multi-step reaction sequences. While a direct protocol for this compound was not found, the synthesis of related structures provides insight into potential synthetic routes.
For instance, the preparation of 1,8-bis(phenylchalcogeno)naphthalenes has been achieved through novel synthetic routes, and these compounds have been fully characterized using various spectroscopic and crystallographic techniques[1]. Another approach involves the Stille cross-coupling reaction of 1,8-dibromonaphthalene with organostannanes to create highly constrained 1,8-diarylnaphthalenes[2].
A general synthetic workflow for creating diverse 1,8-disubstituted naphthalenes could be envisioned as follows:
Caption: General synthetic workflow for 1,8-disubstituted naphthalenes.
Biological Activities and Potential Therapeutic Applications
While specific bioactivity data for this compound derivatives is not available, the broader class of aminonaphthalene and naphthalimide derivatives has shown promise in several therapeutic areas.
Anticancer Activity
Numerous naphthalene-based compounds have been investigated for their anticancer properties. For example, a series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives, which are structurally related to aminonaphthalenes, have been evaluated for their ability to inhibit Src kinase, a key enzyme in cancer cell proliferation[3]. Some of these compounds exhibited moderate activity against breast carcinoma cell lines[3].
Furthermore, novel sulphonamide derivatives bearing a naphthalene moiety have been synthesized and shown to possess potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC50 values in the sub-micromolar range[4]. These compounds were found to inhibit tubulin polymerization, a validated target in cancer therapy[4].
Table 1: Anticancer Activity of Selected Naphthalene Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | BT-20 | 28.1 | [3] |
| Naphthalene-sulphonamide derivative (Compound 5c) | MCF-7 | 0.51 ± 0.03 | [4] |
| Naphthalene-sulphonamide derivative (Compound 5c) | A549 | 0.33 ± 0.01 | [4] |
Enzyme Inhibition
The naphthalene scaffold has been utilized to develop inhibitors for various enzymes. For instance, naphthalene-containing 2,4,5-trisubstituted imidazole derivatives have been synthesized and screened for their α-amylase inhibition activity, which is relevant for the management of diabetes[5][6]. Several of these compounds demonstrated excellent α-amylase inhibitory activity[5].
Additionally, SAR (Structure-Activity Relationship) studies on 5H-benzo[c][1][7]naphthyridin-6-one analogs have identified potent Aurora kinase inhibitors[8]. Aurora kinases are crucial for cell cycle regulation and are considered important targets in oncology.
Table 2: Enzyme Inhibitory Activity of Selected Naphthalene Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Arylidene-based sesquiterpene coumarins with naphthalene moiety | α-amylase | 7.24 - 28.98 | [7] |
| Naphthalene-sulphonamide derivative (Compound 5c) | Tubulin Polymerization | 2.8 | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. While specific protocols for this compound derivatives are not available, general methodologies for related compounds can be adapted.
General Synthesis Protocol for 1,8-Disubstituted Naphthalenes
The synthesis of 1,8-disubstituted naphthalenes can be challenging due to peri-interactions. A representative, though not directly applicable, protocol for the synthesis of 1,8-diarylnaphthalenes is the Stille cross-coupling reaction[2].
Caption: Stille cross-coupling for 1,8-diarylnaphthalene synthesis.
Methodology:
-
To a solution of 1,8-dibromonaphthalene in an appropriate solvent (e.g., DMF), add the organostannane reagent, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Cs2CO3)[2].
-
Heat the reaction mixture under an inert atmosphere for a specified time[2].
-
After cooling, quench the reaction and extract the product with an organic solvent[2].
-
Purify the crude product by column chromatography to obtain the desired 1,8-diarylnaphthalene[2].
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Methodology:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for a typical MTT cytotoxicity assay.
Pharmacokinetics of Naphthalene Derivatives
The pharmacokinetic properties of naphthalene and its derivatives are crucial for their development as therapeutic agents. Studies have shown that these compounds are metabolized by cytochrome P450 enzymes and can be substrates for P-glycoprotein, an efflux pump that can contribute to drug resistance[9].
Key Pharmacokinetic Parameters to Consider:
-
Absorption: The process by which the drug enters the bloodstream.
-
Distribution: The reversible transfer of a drug from one location to another within the body.
-
Metabolism: The chemical conversion of drugs into more water-soluble compounds for excretion.
-
Excretion: The removal of drugs and their metabolites from the body.
A physiologically based pharmacokinetic (PBPK) model for naphthalene has been developed to characterize its absorption, distribution, metabolism, and elimination after inhalation exposure in animal models[10]. Such models are valuable tools for predicting human pharmacokinetics and assessing potential toxicity.
Signaling Pathways
The biological effects of aminonaphthalene derivatives are mediated through their interaction with various cellular signaling pathways. For example, 2-aminonaphthalene is a ligand-activated transcriptional activator that binds to the xenobiotic response element (XRE) promoter region of genes it activates, including those involved in xenobiotic metabolism.
Caption: Simplified signaling pathway for 2-aminonaphthalene.
Conclusion
While the specific class of this compound derivatives remains underexplored in the public domain, the broader family of aminonaphthalene and naphthalimide analogs represents a rich source of chemical diversity with significant potential for the development of new therapeutic agents. This guide has provided an overview of the synthesis, biological activities, and experimental methodologies relevant to this compound class. Further research focused on the synthesis and evaluation of novel this compound derivatives is warranted to unlock their full therapeutic potential. The information and protocols presented here serve as a valuable starting point for researchers and drug development professionals interested in exploring this promising area of medicinal chemistry.
References
- 1. Synthetic and structural studies of 1,8-chalcogen naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Semi-synthesis, α-amylase inhibition, and kinetic and molecular docking studies of arylidene-based sesquiterpene coumarins isolated from Ferula tuneta ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07540K [pubs.rsc.org]
- 8. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. A physiologically based pharmacokinetic model for inhalation and intravenous administration of naphthalene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Photophysical intricacies of 1-Amino-8-cyanonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aminocyanonaphthalenes
Naphthalene-based fluorophores are a significant class of compounds in various scientific disciplines due to their inherent fluorescence and sensitivity to the local environment. The strategic placement of electron-donating groups, such as an amino group (-NH₂), and electron-withdrawing groups, such as a cyano group (-CN), on the naphthalene scaffold can give rise to molecules with pronounced intramolecular charge transfer (ICT) character. This ICT is often associated with desirable photophysical properties, including high fluorescence quantum yields and solvatochromism, making them excellent candidates for fluorescent probes and sensors. 1-Amino-8-cyanonaphthalene, with its unique substitution pattern, is poised to exhibit interesting photophysical behaviors, driven by the proximity of the amino and cyano groups.
Photophysical Properties of Aminonaphthalene Derivatives
The quantum yield of a fluorophore is a critical parameter that dictates its brightness and suitability for various applications. It is defined as the ratio of photons emitted to photons absorbed. For aminonaphthalene derivatives, the quantum yield is highly sensitive to the solvent environment and the specific substitution pattern on the naphthalene ring.
In the absence of direct data for this compound, the following table summarizes the photophysical properties of structurally related aminonaphthalene and cyanonaphthalene compounds to provide an insight into the expected trends. The quantum yield of these compounds often decreases in more polar solvents due to the stabilization of the charge-separated excited state, which can promote non-radiative decay pathways.
| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 1-Aminonaphthalene | Various | ~316 | ~434 | Varies with solvent | [1] |
| 2-Aminonaphthalene | Various | - | - | Varies with solvent | [2] |
| 1-Cyanonaphthalene | Various | - | - | Varies with solvent | [3] |
| 4-Amino-1,8-naphthalimide derivatives | Various | ~400 | ~500 | Moderate, solvent dependent | [4] |
| 2-Amino-1,8-naphthalimide | Various | - | 420-445 | 0.2 - 0.3 | [5] |
| 3-Amino-1,8-naphthalimide | Hexane | - | 429 | High | [5] |
| 3-Amino-1,8-naphthalimide | Methanol | - | 564 | Low | [5] |
| 4-Amino-1,8-naphthalimide | Hexane | - | 460 | High | [5] |
| 4-Amino-1,8-naphthalimide | Methanol | - | 538 | Low | [5] |
Experimental Protocol for Quantum Yield Determination
The determination of the fluorescence quantum yield is a fundamental experiment in the characterization of a new fluorophore. The comparative method, also known as the relative method, is a widely used and accessible technique.
Principle
The comparative method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
Materials and Instrumentation
-
Fluorophore of Interest: this compound
-
Reference Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, acetonitrile, methanol).
-
Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra.
-
Cuvettes: 1 cm path length quartz cuvettes.
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the reference standard in the desired solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectra for all sample and reference solutions.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
-
Determine the slope of the resulting linear plots. The slope of the line is proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the equation provided in the principle section, where the ratio of the slopes (Grad_s / Grad_r) can be used in place of (I_s / A_s) / (I_r / A_r).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the photophysical characterization of a novel fluorophore like this compound.
Caption: Workflow for the synthesis and photophysical characterization of a novel fluorophore.
Potential Applications in Drug Development and Research
While specific applications for this compound are yet to be extensively explored, its potential as a fluorescent probe is significant. The sensitivity of its fluorescence to the local environment could be harnessed for various applications in drug discovery and development, including:
-
High-Throughput Screening (HTS): As a probe to monitor enzyme activity or protein-ligand binding events that induce a change in the local environment.
-
Cellular Imaging: To visualize specific cellular compartments or processes, leveraging its potential solvatochromic properties.
-
Biomarker Detection: As a component of fluorescent sensors designed to detect specific biomarkers of disease.
The logical workflow for evaluating a new fluorescent probe in a biological context is depicted below.
Caption: Workflow for the evaluation of a novel fluorescent probe for biological applications.
Conclusion
This compound holds promise as a novel fluorophore with potentially interesting and useful photophysical properties. While direct experimental data on its quantum yield remains to be published, the information on related aminonaphthalene derivatives provides a strong foundation for predicting its behavior and guiding its experimental characterization. The detailed experimental protocol and workflows presented in this guide offer a clear roadmap for researchers to unlock the full potential of this and other novel fluorescent molecules in the fields of drug discovery, diagnostics, and beyond.
References
- 1. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]
- 2. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]
- 3. islandscholar.ca [islandscholar.ca]
- 4. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Determining the Solubility of 1-Amino-8-cyanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 1-Amino-8-cyanonaphthalene in various solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. The protocols and data presentation formats outlined herein are intended to guide researchers in generating, organizing, and interpreting solubility data critical for applications in drug development and chemical synthesis.
Importance of Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property. It influences bioavailability, formulation development, purification strategies, and the overall feasibility of a compound's progression through the drug development pipeline. Accurate solubility data in a range of solvents, from polar to non-polar, is essential for:
-
Pre-formulation studies: Selecting appropriate solvent systems for oral, parenteral, or topical formulations.
-
Crystallization and purification: Designing efficient processes for isolating the compound with high purity.
-
Analytical method development: Choosing suitable diluents for chromatographic and spectroscopic analysis.
-
Process chemistry: Understanding and optimizing reaction conditions where the compound is a reactant or product.
Data Presentation: A Framework for Your Findings
Once experimental solubility determination has been conducted, the data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a recommended template for summarizing your quantitative findings.
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Polar Protic Solvents | |||||
| Water | 25 | Equilibrium Solubility | |||
| 37 | Equilibrium Solubility | ||||
| Methanol | 25 | Equilibrium Solubility | |||
| 37 | Equilibrium Solubility | ||||
| Ethanol | 25 | Equilibrium Solubility | |||
| 37 | Equilibrium Solubility | ||||
| Polar Aprotic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | 25 | Equilibrium Solubility | |||
| 37 | Equilibrium Solubility | ||||
| Acetonitrile | 25 | Equilibrium Solubility | |||
| 37 | Equilibrium Solubility | ||||
| Non-Polar Solvents | |||||
| Toluene | 25 | Equilibrium Solubility | |||
| 37 | Equilibrium Solubility | ||||
| Hexane | 25 | Equilibrium Solubility | |||
| 37 | Equilibrium Solubility |
Experimental Protocol: Equilibrium Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound. This method is widely accepted and provides reliable data.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Record the peak area corresponding to this compound for each sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solutions using the regression equation from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Express the solubility in mg/mL and convert it to molar solubility (mol/L) using the molecular weight of this compound (168.19 g/mol ).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
In-Depth Technical Guide: Spectroscopic Properties of 1-Amino-8-cyanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 1-Amino-8-cyanonaphthalene as a Fluorescent Probe
This compound (1,8-ACN) is a promising fluorophore belonging to the family of donor-acceptor substituted naphthalenes. The strategic placement of an electron-donating amino (-NH₂) group at the 1-position and an electron-withdrawing cyano (-CN) group at the 8-position of the naphthalene ring system suggests the potential for significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the foundation for its utility as a sensitive fluorescent probe, as its absorption and emission properties are expected to be highly responsive to the polarity of its microenvironment. Understanding the detailed photophysical behavior of 1,8-ACN is crucial for its application in chemical sensing, biological imaging, and as a tool in drug discovery to probe molecular interactions.
The Principle of Intramolecular Charge Transfer (ICT)
The fluorescence properties of 1,8-ACN are governed by the process of intramolecular charge transfer. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁). In the excited state, there is a significant redistribution of electron density from the electron-donating amino group to the electron-withdrawing cyano group, creating a highly polar excited state with a large dipole moment.
Caption: Intramolecular Charge Transfer (ICT) process in this compound.
The stability of this ICT state is highly dependent on the polarity of the surrounding solvent. In polar solvents, the large dipole moment of the ICT state is stabilized, leading to a lower energy level. This stabilization results in a red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as solvatochromism.
Predicted Spectroscopic Data
The following tables present predicted quantitative data for this compound based on the known behavior of analogous donor-acceptor substituted naphthalenes.
Table 1: Predicted Solvatochromic Effects on Absorption and Emission Maxima of this compound
| Solvent | Polarity Index (ET(30)) | Predicted Absorption Max (λabs, nm) | Predicted Emission Max (λem, nm) | Predicted Stokes Shift (cm-1) |
| n-Hexane | 31.0 | ~350 | ~420 | ~4800 |
| Toluene | 33.9 | ~355 | ~450 | ~6200 |
| Dichloromethane | 40.7 | ~360 | ~490 | ~8000 |
| Acetonitrile | 45.6 | ~365 | ~530 | ~9800 |
| Methanol | 55.4 | ~370 | ~560 | ~10800 |
Table 2: Predicted Fluorescence Quantum Yields and Lifetimes of this compound
| Solvent | Predicted Fluorescence Quantum Yield (Φf) | Predicted Fluorescence Lifetime (τ, ns) |
| n-Hexane | ~0.80 | ~5.0 |
| Toluene | ~0.65 | ~4.2 |
| Dichloromethane | ~0.40 | ~3.0 |
| Acetonitrile | ~0.25 | ~2.1 |
| Methanol | ~0.10 | ~1.5 |
Experimental Protocols
The following are detailed methodologies for the characterization of the absorption and emission spectra of this compound.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile) at a concentration of 1 mM.
-
Working Solutions: For spectroscopic measurements, dilute the stock solution with the desired solvents to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
Solvents: Use spectroscopic grade solvents to minimize interference from impurities.
Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.
-
The wavelength of maximum absorbance (λabs) is determined from the peak of the lowest energy absorption band.
-
Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with a thermostated cell holder.
-
Emission Spectra:
-
Set the excitation wavelength to the λabs determined from the absorption spectrum.
-
Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 380 nm to 700 nm).
-
The wavelength of maximum emission (λem) is determined from the peak of the emission spectrum.
-
-
Excitation Spectra:
-
Set the emission wavelength to the λem.
-
Scan the excitation spectrum over a range that covers the expected absorption.
-
The excitation spectrum should match the absorption spectrum, confirming the purity of the sample and that the observed emission originates from the absorbing species.
-
Fluorescence Quantum Yield Measurement
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Procedure:
-
Measure the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Ensure the absorbance of both solutions at the excitation wavelength is similar and below 0.1.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.
-
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Fluorescence Lifetime Measurement
Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) and a sensitive detector.
-
Procedure:
-
Excite the sample at λabs.
-
Collect the fluorescence decay profile at λem.
-
Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox).
-
The fluorescence decay data is then fitted to a multi-exponential decay model after deconvolution of the IRF to obtain the fluorescence lifetime(s) (τ).
-
Caption: Experimental workflow for the photophysical characterization of this compound.
Conclusion
This compound holds significant potential as a solvatochromic fluorescent probe due to its predicted intramolecular charge transfer characteristics. While direct experimental data remains to be published, this guide provides a robust framework based on the photophysical properties of analogous compounds. The presented tables of predicted data and detailed experimental protocols offer a valuable starting point for researchers aiming to explore the capabilities of this intriguing molecule. Further experimental investigation is necessary to fully elucidate the precise spectroscopic behavior of this compound and unlock its full potential in various scientific and biomedical applications.
Methodological & Application
Application Notes and Protocols: 1-Amino-8-cyanonaphthalene as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-8-cyanonaphthalene is a naphthalene-based aromatic compound with potential for use as a fluorescent probe. While specific data for this compound is limited in current scientific literature, its structural similarity to other well-studied aminonaphthalene derivatives suggests it may exhibit environmentally sensitive fluorescence. This document provides a generalized overview of its potential applications, predicted photophysical properties based on related compounds, and hypothetical protocols for its use in research settings. The provided protocols are based on standard methodologies for characterizing and utilizing new fluorescent probes.
Introduction to Aminonaphthalene-Based Fluorescent Probes
Fluorescent probes are indispensable tools in biological and chemical research, enabling the visualization and quantification of molecules and processes. Naphthalene-based fluorophores are a significant class of these probes, valued for their sensitivity to the local environment, such as solvent polarity and the presence of specific analytes. The fluorescence of these molecules often arises from an intramolecular charge transfer (ICT) mechanism, where an electron-donating group (like an amino group) and an electron-withdrawing group on the aromatic ring system lead to a separation of charge in the excited state. This ICT character makes their fluorescence highly sensitive to the surrounding microenvironment.
This compound possesses both an electron-donating amino (-NH₂) group and an electron-withdrawing cyano (-CN) group on the naphthalene core. This structure suggests that it could function as an effective ICT fluorophore with solvatochromic properties, meaning its absorption and emission wavelengths are likely to shift in response to solvent polarity. Such properties are highly desirable for applications like sensing protein folding, detecting protein aggregation, and imaging cellular microenvironments.
Predicted Photophysical Properties
Table 1: Predicted Photophysical Properties of this compound in Various Solvents
| Property | Nonpolar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Methanol) |
| Predicted λ_abs (nm) | ~350 - 380 | ~360 - 390 | ~370 - 400 |
| Predicted λ_em (nm) | ~400 - 450 (Blue) | ~480 - 530 (Green-Yellow) | ~520 - 580 (Yellow-Orange) |
| Predicted Stokes Shift (cm⁻¹) | Moderate | Large | Very Large |
| Predicted Quantum Yield (Φ_F) | High | Moderate | Low |
Note: These values are estimations based on the behavior of structurally related aminonaphthalene derivatives and require experimental verification.
Potential Applications
Given its predicted solvatochromic nature, this compound could be a valuable tool in several research areas:
-
Sensing Protein Hydrophobicity and Aggregation: Like ANS, this compound is expected to exhibit low fluorescence in aqueous solutions and a significant increase in fluorescence quantum yield upon binding to hydrophobic pockets on protein surfaces.[1][2] This "turn-on" fluorescence response can be used to monitor protein folding, denaturation, and the formation of aggregates, which is critical in the study of neurodegenerative diseases and in biopharmaceutical quality control.[1]
-
Detection of Metal Ions: The amino and cyano groups can potentially act as a chelating site for certain metal ions.[3] Binding of a metal ion would likely perturb the ICT process, leading to a detectable change in the fluorescence signal (either quenching or enhancement), allowing for the development of fluorescent sensors for specific metal ions.
-
Cellular Imaging: If the molecule is cell-permeable, it could be used to visualize and map the polarity of different subcellular compartments. For instance, it would be expected to fluoresce more brightly in the nonpolar environment of lipid membranes compared to the aqueous cytoplasm.
-
Monitoring Chemical Reactions: The probe could be used to monitor reactions that involve a change in the polarity of the reaction medium or the consumption/production of species that interact with the probe.
Experimental Protocols
The following are generalized protocols for the initial characterization and a potential application of this compound as a fluorescent probe.
Protocol 1: Characterization of Photophysical Properties
This protocol outlines the steps to determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent like acetonitrile.
-
Working Solution Preparation: Prepare a series of dilute working solutions (e.g., 1-10 µM) in each of the selected solvents. Ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectrum for each solution to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectra: For each solution, excite the sample at its λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).
-
Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample and a reference standard (e.g., quinine sulfate, Φ_F = 0.54) under identical experimental conditions. Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Data Analysis: Tabulate the λ_abs, λ_em, Stokes shift, and quantum yield for each solvent. Plot the Stokes shift versus the solvent polarity parameter (E_T(30)) to generate a Lippert-Mataga plot, which can confirm the ICT nature of the fluorophore.
Diagram 1: General Workflow for Characterizing a Novel Fluorescent Probe
References
- 1. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 2. Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Amino-8-cyanonaphthalene (ACN) in Protein Folding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and practical aspects of using 1-amino-8-cyanonaphthalene (ACN) as a fluorescent probe for studying protein folding and conformational changes. Due to the limited availability of direct experimental data for ACN in protein folding studies, this document draws analogies from the well-characterized fluorescent probe 8-anilinonaphthalene-1-sulfonic acid (ANS) and the structurally similar compound 1-cyanonaphthalene (1-CN).
Introduction to this compound (ACN) as a Fluorescent Probe
This compound (ACN) is a fluorescent molecule whose emission properties are highly sensitive to the polarity of its local environment. This characteristic makes it a potentially valuable tool for investigating protein folding, unfolding, and the formation of partially folded intermediates, such as the molten globule state. The underlying principle of its application lies in its fluorescence quantum yield, which is typically low in aqueous (polar) environments and significantly increases in nonpolar environments.
When a protein folds, hydrophobic amino acid residues are typically buried within the protein's core, shielded from the aqueous solvent. However, during folding or in response to denaturing conditions, these hydrophobic patches can become exposed. ACN, being a hydrophobic molecule, can bind to these exposed nonpolar surfaces. This binding event sequesters the ACN molecule from the aqueous environment, leading to a substantial increase in its fluorescence intensity and a blue shift in its emission maximum. This phenomenon provides a spectroscopic signal that can be used to monitor conformational changes in real-time.
The application of ACN in protein folding studies is analogous to the widely used fluorescent probe, 8-anilinonaphthalene-1-sulfonic acid (ANS).[1][2][3][4][5][6] Both molecules are thought to bind to exposed hydrophobic clusters on proteins, making them excellent probes for detecting non-native protein conformations.[1][3][6]
Mechanism of Action
The fluorescence of ACN is quenched by polar solvents like water. Upon binding to hydrophobic regions of a protein, the ACN molecule is shielded from water, leading to an enhancement of its fluorescence. This process is particularly useful for identifying and characterizing protein folding intermediates, which often expose hydrophobic surfaces that are buried in the native state.
The binding of ACN to proteins is non-covalent and is thought to be driven by a combination of hydrophobic and electrostatic interactions, similar to what has been observed for ANS.[1][5] It is important to note that the binding of the probe itself can sometimes induce minor conformational changes in the protein.[1] Therefore, it is advisable to use the lowest effective concentration of ACN and to corroborate findings with other biophysical techniques.
Below is a diagram illustrating the general mechanism of ACN as a fluorescent probe for protein folding.
Photophysical Properties
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) of 1-CN | Fluorescence Lifetime (τ) of 1-CN (ns) |
| Cyclohexane | 2.02 | 0.43 | 11.5 |
| Dioxane | 2.21 | 0.38 | 10.5 |
| Chloroform | 4.81 | 0.21 | 6.5 |
| Ethyl Acetate | 6.02 | 0.15 | 5.2 |
| Acetonitrile | 37.5 | 0.05 | 2.5 |
| Water | 80.1 | ~0.01 | ~1.0 |
Note: The data presented in this table is for 1-cyanonaphthalene (1-CN) and should be considered as an estimate for the behavior of this compound (ACN). The presence of the amino group in ACN is expected to influence its photophysical properties.
The trend of decreasing quantum yield and fluorescence lifetime with increasing solvent polarity is expected to be similar for ACN. This solvatochromism is the basis for its utility as a probe for hydrophobic environments in proteins.
Experimental Protocols
The following protocols are adapted from established methods for using ANS in protein folding studies and should serve as a starting point for experiments with ACN. Optimization of probe and protein concentrations, as well as buffer conditions, will be necessary for each specific system.
General Workflow for Monitoring Protein Folding
The following diagram outlines a typical experimental workflow for using ACN to monitor protein folding or unfolding.
Protocol for Equilibrium Unfolding Studies
This protocol is designed to monitor the equilibrium unfolding of a protein induced by a chemical denaturant (e.g., urea or guanidinium chloride).
Materials:
-
Purified protein of interest
-
This compound (ACN) stock solution (e.g., 1 mM in ethanol or DMSO)
-
Native buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Denaturant stock solution (e.g., 8 M urea or 6 M Guanidinium Chloride in native buffer)
-
Fluorometer
Procedure:
-
Prepare a series of protein samples with increasing concentrations of denaturant. This can be done by mixing appropriate volumes of the native buffer and the denaturant stock solution.
-
Add the protein to each denaturant concentration to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Incubate the samples at a constant temperature for a period sufficient to reach equilibrium. This time can range from minutes to several hours depending on the protein.
-
Add ACN to each sample to a final concentration typically in a 2-10 fold molar excess over the protein (e.g., 10-50 µM). It is important to keep the final concentration of the organic solvent from the ACN stock low (e.g., <1%) to avoid affecting protein stability.
-
Incubate the samples in the dark for a short period (e.g., 15-30 minutes) to allow for ACN binding to equilibrate.
-
Measure the fluorescence emission spectrum. Excite the sample at a wavelength corresponding to the absorbance maximum of ACN (typically around 350-380 nm, this should be determined experimentally). Record the emission spectrum over a range of approximately 400-600 nm.
-
Plot the fluorescence intensity at the emission maximum as a function of denaturant concentration. The resulting sigmoidal curve can be fitted to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).
Protocol for Detecting Molten Globule Intermediates
This protocol is useful for identifying partially folded "molten globule" states, which are characterized by the exposure of hydrophobic surfaces.
Materials:
-
Same as for equilibrium unfolding studies.
-
An additional denaturant or condition that favors the molten globule state (e.g., low pH).
Procedure:
-
Prepare protein samples under native conditions, fully unfolded conditions (high denaturant), and conditions known or suspected to induce a molten globule state (e.g., low pH, moderate denaturant).
-
Add ACN to each sample as described in the previous protocol.
-
Measure the fluorescence emission spectra for all samples.
-
Compare the fluorescence intensity at the emission maximum. A significantly higher fluorescence intensity for the sample under molten globule-favoring conditions compared to both the native and unfolded states is indicative of a molten globule intermediate with exposed hydrophobic clusters.
Data Interpretation and Considerations
-
Fluorescence Enhancement: A significant increase in ACN fluorescence intensity suggests the exposure of hydrophobic regions on the protein surface.
-
Blue Shift: A shift in the emission maximum to shorter wavelengths (a blue shift) is also indicative of the ACN molecule moving into a more nonpolar environment.
-
Binding Stoichiometry: It is important to be aware that the stoichiometry of ACN binding to a protein can vary depending on the number and accessibility of hydrophobic sites.
-
Inner Filter Effects: At high concentrations of protein or ACN, inner filter effects can lead to an apparent decrease in fluorescence. It is crucial to work within a linear concentration range.
-
Light Scattering: Aggregated protein samples can cause light scattering, which can interfere with fluorescence measurements. Samples should be centrifuged or filtered if aggregation is suspected.
-
Control Experiments: Always perform control experiments with ACN in buffer alone and with the protein in the absence of ACN to account for background fluorescence and scattering.
Conclusion
This compound holds promise as a valuable fluorescent probe for studying protein folding and conformational dynamics. Its environmental sensitivity allows for the real-time detection of exposed hydrophobic surfaces, providing insights into folding pathways and the characterization of folding intermediates. While direct experimental data for ACN is currently limited, the well-established principles and protocols for the analogous probe ANS provide a strong foundation for its application. Researchers are encouraged to perform thorough characterization and optimization for their specific protein systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. High-Resolution Fluorescence Spectra of Cyano Polycyclic Aromatic Hydrocarbons and Their Dependence on Crystal Structures of Solvents | CoLab [colab.ws]
Application of 1-Amino-8-cyanonaphthalene (1,8-ANS) in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-8-cyanonaphthalene, more commonly known in scientific literature as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), is a versatile fluorescent probe with a strong affinity for hydrophobic regions of macromolecules. Its fluorescence is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous solutions and a significant increase in quantum yield and a blue shift in its emission spectrum upon binding to non-polar environments, such as exposed hydrophobic sites on proteins or lipid-rich structures.[1][2] This property makes 1,8-ANS a powerful tool for investigating protein conformational changes, aggregation, ligand binding, and for visualizing hydrophobic cellular components.
These application notes provide a comprehensive overview of the use of 1,8-ANS in fluorescence microscopy, including its photophysical properties, experimental protocols for cellular imaging, and its application in drug discovery.
Data Presentation
Photophysical Properties of 1,8-ANS
The spectral properties of 1,8-ANS are highly dependent on its local environment. The following table summarizes its key photophysical characteristics.
| Property | In Aqueous Solution (Free) | Bound to Hydrophobic Sites (e.g., Proteins, Lipids) | Reference(s) |
| Excitation Maximum (λex) | ~350 nm | ~360-380 nm | [2] |
| Emission Maximum (λem) | ~520 nm | ~460-480 nm (significant blue shift) | [2] |
| Quantum Yield (Φ) | Very low (~0.004) | High (can increase up to 200-fold) | |
| Fluorescence Lifetime (τ) | Short (~2-4 ns) | Long (~8-18 ns) |
Binding Properties of 1,8-ANS to Proteins
The dissociation constant (Kd) of 1,8-ANS binding to proteins is a measure of its affinity for hydrophobic sites. This can be utilized in competitive binding assays to determine the affinity of other ligands.
| Protein | Dissociation Constant (Kd) | Reference(s) |
| Bovine Serum Albumin (BSA) | 5.5 µM | |
| Apomyoglobin | 16 µM | |
| Lysozyme | 140 µM |
Experimental Protocols
Protocol 1: Staining of Live or Fixed Cells with 1,8-ANS for Fluorescence Microscopy
This protocol describes a general procedure for staining cultured cells with 1,8-ANS to visualize hydrophobic cellular compartments such as mitochondria and lipid droplets.[3]
Materials:
-
1,8-ANS (powder)
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Cultured cells on coverslips or in imaging dishes
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)
Procedure:
-
Preparation of 1,8-ANS Stock Solution:
-
Prepare a 1-10 mM stock solution of 1,8-ANS in high-quality DMSO or ethanol.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
For Live-Cell Imaging: Grow cells to the desired confluency on coverslips or in imaging dishes. Before staining, replace the culture medium with a pre-warmed imaging buffer (e.g., PBS or phenol red-free medium).
-
For Fixed-Cell Imaging: Grow cells as for live-cell imaging. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the 1,8-ANS stock solution in imaging buffer to a final working concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Incubate the cells with the 1,8-ANS staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Gently wash the cells two to three times with imaging buffer to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of imaging buffer or an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a UV or near-UV excitation source (e.g., ~365 nm) and a blue emission filter (e.g., ~450-500 nm).
-
Acquire images promptly to minimize phototoxicity and photobleaching, especially for live-cell imaging.
-
Protocol 2: In Vitro Competitive Binding Assay Using 1,8-ANS Fluorescence
This protocol outlines a method to determine the binding affinity of a non-fluorescent compound to a target protein by measuring the displacement of 1,8-ANS.
Materials:
-
Purified target protein in a suitable buffer
-
1,8-ANS
-
Test compound (non-fluorescent)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Determine Optimal 1,8-ANS Concentration:
-
Titrate the target protein with increasing concentrations of 1,8-ANS to determine the concentration that gives a significant and saturable fluorescence signal. This concentration will be used in the competition assay.
-
-
Competitive Binding Assay:
-
Prepare a series of solutions containing a fixed concentration of the target protein and the predetermined optimal concentration of 1,8-ANS.
-
Add increasing concentrations of the test compound to these solutions.
-
Incubate the mixtures at a constant temperature until equilibrium is reached (typically 15-30 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for protein-bound 1,8-ANS (e.g., λex = 370 nm, λem = 480 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the test compound concentration.
-
Fit the data to a competitive binding equation to calculate the IC50 value (the concentration of the test compound that displaces 50% of the bound 1,8-ANS).
-
Calculate the dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [1,8-ANS] / Kd_ANS), where [1,8-ANS] is the concentration of 1,8-ANS used and Kd_ANS is the dissociation constant of 1,8-ANS for the target protein.
-
Mandatory Visualizations
Caption: Mechanism of 1,8-ANS fluorescence enhancement upon binding to hydrophobic pockets.
Caption: General experimental workflow for staining cells with 1,8-ANS for fluorescence microscopy.
Caption: Logical diagram of a competitive binding assay using 1,8-ANS.
References
Application Notes and Protocols for 1-Amino-8-cyanonaphthalene in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-8-cyanonaphthalene is a fluorescent probe that exhibits sensitivity to its local environment, making it a valuable tool for studying molecular interactions in binding assays. Similar to other environmentally sensitive dyes like 8-Anilino-1-naphthalenesulfonic acid (ANS), its fluorescence quantum yield is typically low in aqueous solutions but increases significantly in nonpolar environments, such as the hydrophobic pockets of proteins.[1][2] This property allows it to be used as a reporter for binding events, where the association of a ligand with a protein may induce conformational changes that alter the exposure of hydrophobic sites, leading to a change in the fluorescence of this compound.
These application notes provide a detailed protocol for utilizing this compound in fluorescence-based binding assays to characterize protein-ligand interactions. The protocol is designed to be adaptable for various protein-ligand systems and can be used for both qualitative screening and quantitative determination of binding affinities.
Principle of the Assay
The binding assay with this compound is based on the principle of fluorescence enhancement upon binding to hydrophobic regions of a protein.
-
Unbound State: In an aqueous buffer, this compound exhibits weak fluorescence.
-
Protein Binding: When a protein with accessible hydrophobic pockets is present, the probe will bind to these sites. This sequestration from the polar aqueous environment into a nonpolar protein environment leads to a significant increase in its fluorescence intensity and potentially a blue shift in the emission maximum.
-
Ligand Competition: The addition of a ligand that binds to the same or an allosteric site on the protein can cause a conformational change. This change can either displace the this compound probe from its binding pocket or alter the hydrophobicity of the binding site, resulting in a decrease or change in fluorescence. This change in fluorescence can be used to determine the binding affinity of the test ligand.
Data Presentation
Quantitative data from binding assays using this compound should be summarized for clear comparison. The following tables provide templates for presenting key binding parameters.
Table 1: Fluorescence Properties of this compound in Different Environments
| Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Aqueous Buffer | User Determined | User Determined | User Determined |
| + Target Protein | User Determined | User Determined | User Determined |
| + Protein & Saturating Ligand | User Determined | User Determined | User Determined |
| Nonpolar Solvent (e.g., Dioxane) | User Determined | User Determined | User Determined |
Table 2: Binding Affinity Data for Test Ligands
| Ligand | IC50 (µM) | Ki (µM) | Hill Slope |
| Ligand A | User Determined | User Determined | User Determined |
| Ligand B | User Determined | User Determined | User Determined |
| Control Compound | User Determined | User Determined | User Determined |
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Target Protein
-
Test Ligands/Compounds
-
Assay Buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl. The choice of buffer may depend on the protein's stability and should be optimized.)
-
DMSO (for dissolving ligands)
-
96-well or 384-well black microplates (low fluorescence background)
-
Fluorescence Plate Reader with monochromator or filter-based wavelength selection
Experimental Workflow Diagram
Caption: Experimental workflow for a this compound binding assay.
Detailed Methodologies
1. Preparation of Stock Solutions:
-
This compound Stock: Prepare a 1-10 mM stock solution in a suitable organic solvent like DMSO. Store protected from light at -20°C.
-
Protein Stock: Prepare a concentrated stock solution of the target protein in the chosen assay buffer. Determine the precise concentration using a reliable method (e.g., Bradford assay, BCA assay, or UV absorbance at 280 nm). Store at an appropriate temperature to maintain activity.
-
Ligand Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test ligands in 100% DMSO.
2. Determination of Optimal Excitation and Emission Wavelengths:
-
To determine the optimal wavelengths, scan the fluorescence emission of a solution containing the target protein and this compound over a range of excitation wavelengths.
-
Then, fix the optimal excitation wavelength and scan the emission spectrum to determine the wavelength of maximum emission.
-
These optimal wavelengths should be used for all subsequent measurements.
3. Assay Protocol for Ligand Binding:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, the target protein at the desired final concentration, and this compound at its final working concentration. The optimal concentrations of protein and the probe need to be determined empirically in a preliminary experiment.
-
Dispense Reagent Mix: Dispense the master mix into the wells of a black microplate.
-
Add Ligands: Add serial dilutions of the test ligands to the wells. Include control wells with DMSO only (no ligand) and wells with no protein (background fluorescence).
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium. The incubation time should be optimized for the specific protein-ligand system.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader set to the predetermined optimal excitation and emission wavelengths.
4. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence intensity of the wells containing no protein from all other wells.
-
Normalization: Normalize the data by setting the fluorescence of the wells with no ligand (DMSO control) to 100% and the fluorescence of wells with a saturating concentration of a known potent inhibitor (if available) or the lowest observed fluorescence to 0%.
-
Dose-Response Curve: Plot the normalized fluorescence intensity as a function of the logarithm of the ligand concentration.
-
IC50 Determination: Fit the dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the ligand that produces a 50% reduction in the fluorescence signal.
-
Ki Calculation: If the binding is competitive, the IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, provided the dissociation constant (Kd) of this compound for the protein is known.
Signaling Pathway and Interaction Model
The following diagram illustrates the principle of the competitive binding assay using this compound.
Caption: Principle of competitive displacement of the fluorescent probe.
Troubleshooting
-
High Background Fluorescence:
-
Check the buffer and other reagents for intrinsic fluorescence.
-
Use high-purity solvents and reagents.
-
Ensure the use of appropriate black microplates.
-
-
No Change in Fluorescence:
-
The protein may not have an accessible hydrophobic binding site for the probe.
-
The ligand may not bind to the protein or may bind at a site that does not affect probe binding.
-
Optimize the concentrations of the protein and the probe.
-
-
Signal Instability:
-
Ensure proper mixing of reagents.
-
Check for protein precipitation.
-
Protect the probe and assay plates from light to prevent photobleaching.
-
By following this detailed protocol, researchers can effectively utilize this compound as a valuable tool in their binding assays to advance their scientific and drug discovery efforts.
References
Application Notes and Protocols for Detecting Protein Aggregation using 1-Amino-8-cyanonaphthalene (and its analogue 8-Anilino-1-naphthalenesulfonic acid)
Audience: Researchers, scientists, and drug development professionals.
Note on the Fluorescent Probe: The query specified 1-Amino-8-cyanonaphthalene. However, the vast majority of published research on fluorescent probes of this class for protein aggregation studies utilizes its close and commercially available analogue, 8-Anilino-1-naphthalenesulfonic acid (ANS). The principles of detection and experimental protocols are highly similar. Therefore, these application notes will focus on the well-documented use of ANS as a representative probe for detecting protein aggregation via exposed hydrophobic surfaces.
Introduction
Protein aggregation is a significant concern in the development of biotherapeutics and is implicated in a range of debilitating diseases. Monitoring and quantifying protein aggregation is therefore crucial. This compound and its widely used analogue, 8-Anilino-1-naphthalenesulfonic acid (ANS), are fluorescent probes that are particularly useful for this purpose. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to exposed hydrophobic patches on the surface of proteins, which are often prevalent in partially unfolded or aggregated states, its fluorescence quantum yield dramatically increases, and its emission maximum undergoes a hypsochromic (blue) shift.[1][2] This phenomenon allows for the sensitive detection and characterization of protein aggregates.
Principle of Detection
The mechanism of ANS-based detection of protein aggregation is rooted in its photophysical properties. In a polar environment like water, the excited state of ANS is quenched, resulting in low fluorescence. Protein aggregation often involves the exposure of hydrophobic amino acid residues that are typically buried within the native protein structure. ANS preferentially binds to these exposed hydrophobic surfaces. This binding event shields the probe from the aqueous environment, leading to a significant enhancement of its fluorescence. The extent of this fluorescence increase and the blue shift in the emission wavelength can be correlated with the degree of protein aggregation.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of ANS in protein aggregation studies.
Table 1: Spectral Properties of ANS
| State of ANS | Typical Excitation Maximum (nm) | Typical Emission Maximum (nm) | Fluorescence Quantum Yield |
| Free in aqueous buffer | 350 - 385[5][6] | 515 - 520[7] | Low |
| Bound to hydrophobic sites | 350 - 385[5][6] | 460 - 480[8] | High |
Table 2: Binding Affinity of ANS for Protein Species
| Protein Species | Dissociation Constant (Kd) | Notes |
| Native Proteins (with accessible hydrophobic pockets) | Micromolar (µM) to Millimolar (mM) range[7] | Binding affinity varies significantly depending on the protein's surface hydrophobicity. |
| Protein Aggregates/Amyloid Fibrils | Generally higher affinity (lower Kd) than native proteins | The increased number of exposed hydrophobic sites on aggregates leads to stronger binding. Specific Kd values are system-dependent.[9] |
| Molten Globule Intermediates | High affinity[10] | These partially folded states expose significant hydrophobic surfaces. |
Experimental Protocols
Protocol 1: General Protein Aggregation Assay using ANS
This protocol provides a general method for detecting protein aggregation in solution using ANS.
Materials:
-
Protein sample of interest
-
ANS (8-Anilino-1-naphthalenesulfonic acid) stock solution (e.g., 1-10 mM in a suitable solvent like DMSO or ethanol)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Sample Preparation:
-
Prepare your protein samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
If inducing aggregation, treat the protein samples accordingly (e.g., thermal stress, pH stress, agitation). It is crucial to have a non-aggregated (native) protein control.
-
-
ANS Addition and Incubation:
-
Dilute the ANS stock solution in the assay buffer to a working concentration. A final ANS concentration of 10-50 µM is often used.[11] The optimal concentration should be determined empirically for each system to maximize the signal-to-noise ratio.
-
Add the ANS working solution to the protein samples and controls. Ensure the final concentration of the organic solvent from the ANS stock is minimal (typically <1%) to avoid inducing protein denaturation.
-
Incubate the samples in the dark for 5-15 minutes at room temperature to allow for binding equilibrium to be reached.[11][12]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence spectrum of the buffer-only control (containing ANS) from the spectra of all protein samples.
-
Compare the fluorescence intensity and the emission maximum of the aggregated samples to the native protein control. An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of protein aggregation.
-
Protocol 2: Determination of the Dissociation Constant (Kd)
This protocol describes how to determine the binding affinity of ANS to protein aggregates.
Procedure:
-
Prepare a series of protein-ANS solutions:
-
Keep the concentration of the aggregated protein constant.
-
Titrate with increasing concentrations of ANS.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity at the emission maximum for each sample as described in Protocol 1.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the ANS concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to calculate the Kd.[5]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Reevaluation of ANS Binding to Human and Bovine Serum Albumins: Key Role of Equilibrium Microdialysis in Ligand – Receptor Binding Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nist.gov [nist.gov]
Application Notes and Protocols: 1-Amino-8-cyanonaphthalene (ACN) as a Polarity-Sensitive Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Amino-8-cyanonaphthalene (ACN) is a fluorescent molecule whose emission properties are highly sensitive to the polarity of its local environment. This solvatochromic behavior makes it a valuable tool for investigating molecular interactions and characterizing the polarity of microenvironments, such as protein binding sites or lipid membranes. The underlying principle of ACN's function as a polarity-sensitive probe lies in its electronic structure. The molecule possesses an electron-donating amino group and an electron-withdrawing cyano group, which lead to an intramolecular charge transfer (ICT) upon photoexcitation. In non-polar environments, ACN exhibits a blue-shifted fluorescence with a high quantum yield. As the polarity of the surrounding solvent increases, the excited ICT state is stabilized, resulting in a red-shifted emission and a decrease in fluorescence quantum yield. This pronounced sensitivity allows for the detection of changes in local polarity through straightforward fluorescence spectroscopy measurements.
Photophysical Properties
For illustrative purposes and to provide a general expectation of the behavior of ACN, the following table presents hypothetical data based on the known behavior of analogous polarity-sensitive probes. Note: This data is for demonstrative purposes only and should be experimentally determined for ACN.
| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Cyclohexane | 31.2 | ~350 | ~400 | ~3500 | ~0.8 |
| Toluene | 33.9 | ~355 | ~420 | ~4000 | ~0.7 |
| Dichloromethane | 40.7 | ~360 | ~450 | ~5500 | ~0.5 |
| Acetonitrile | 45.6 | ~365 | ~480 | ~7000 | ~0.3 |
| Ethanol | 51.9 | ~370 | ~510 | ~8500 | ~0.1 |
| Water | 63.1 | ~375 | ~550 | ~10000 | <0.05 |
Experimental Protocols
The following are generalized protocols for utilizing a polarity-sensitive fluorescent probe like ACN. These should be adapted and optimized for specific experimental conditions.
Protocol 1: Characterization of ACN's Solvatochromic Properties
Objective: To experimentally determine the photophysical properties of ACN in a range of solvents with varying polarities.
Materials:
-
This compound (ACN)
-
A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of ACN (e.g., 1 mM) in a non-polar solvent like cyclohexane.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution of ACN (e.g., 1-10 µM) from the stock solution. Ensure the final concentration is low enough to avoid inner filter effects.
-
Absorption Spectra Measurement: For each working solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs_).
-
Fluorescence Spectra Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_ for each solvent.
-
Record the fluorescence emission spectrum for each solution to determine the emission maximum (λ_em_).
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield of ACN in each solvent relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The quantum yield (Φ_F_) can be calculated using the following equation: Φ_F,sample_ = Φ_F,ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Data Analysis:
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs_) - (1/λ_em_) * 10⁷ (for λ in nm)
-
Plot the Stokes shift and emission maximum as a function of a solvent polarity scale (e.g., the Reichardt ET(30) scale) to generate a Lippert-Mataga plot, which illustrates the relationship between solvent polarity and the probe's fluorescence.
-
Protocol 2: Application in Protein Binding Studies
Objective: To use ACN to detect the binding of a ligand to a protein and to characterize the polarity of the binding site.
Materials:
-
ACN stock solution
-
Purified protein of interest in a suitable buffer
-
Ligand of interest
-
Spectrofluorometer
Procedure:
-
Prepare Solutions:
-
Prepare a solution of the protein of interest at a known concentration in a suitable buffer.
-
Prepare a working solution of ACN in the same buffer. The final concentration of ACN should be in the low micromolar range.
-
-
Titration Experiment:
-
To a cuvette containing the ACN solution, add the protein solution and record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the ligand solution to the protein-ACN mixture.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum of ACN.
-
-
Data Analysis:
-
Monitor the changes in the fluorescence intensity and the emission maximum (λ_em_) of ACN upon ligand addition.
-
An increase in fluorescence intensity and a blue-shift in the emission maximum would indicate that ACN is displaced from a more polar (solvent-exposed) to a less polar (protein-bound) environment upon ligand binding, or that the binding of the ligand induces a conformational change in the protein that alters the polarity of the ACN binding site.
-
The changes in fluorescence can be used to determine binding affinities (K_d_).
-
Visualizations
Caption: Solvatochromic behavior of this compound (ACN).
Caption: Experimental workflow for characterizing ACN's solvatochromic properties.
Time-Resolved Fluorescence Spectroscopy with 1-Amino-8-cyanonaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-8-cyanonaphthalene (1,8-AC) is a fluorescent probe with sensitivity to its local environment, making it a valuable tool in biophysical and biochemical research. Its fluorescence properties, particularly its lifetime, can provide insights into molecular interactions, such as ligand binding to proteins, and conformational changes in macromolecules. This document provides detailed application notes and protocols for utilizing 1,8-AC in time-resolved fluorescence spectroscopy, with a focus on its application in drug development and protein analysis.
Note on Data Availability: Specific quantitative photophysical data for this compound (1,8-AC) is limited in the published literature. Therefore, the data presented in the tables below is based on closely related aminonaphthalene and cyanonaphthalene compounds to provide an estimate of the expected photophysical behavior of 1,8-AC. These values should be considered as a starting point for experimental design and validated empirically.
Principle of Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. The fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state. This lifetime is sensitive to various environmental factors, including solvent polarity, viscosity, and the presence of quenchers. Changes in the fluorescence lifetime of a probe like 1,8-AC upon interaction with a biomolecule can, therefore, reveal information about the binding event and the nature of the binding site. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes.[1]
Applications in Drug Development and Research
-
Protein Binding Studies: The fluorescence of 1,8-AC is expected to be enhanced upon binding to hydrophobic pockets on the surface of proteins, accompanied by a blue shift in the emission maximum and an increase in fluorescence lifetime. This property can be exploited to study protein-ligand interactions, determine binding affinities, and characterize binding sites.[2]
-
Conformational Change Detection: Changes in protein conformation can alter the environment around a bound 1,8-AC molecule, leading to changes in its fluorescence lifetime. This allows for the monitoring of protein folding, unfolding, and induced-fit mechanisms upon ligand binding.[3]
-
Membrane Studies: The lipophilic nature of the naphthalene moiety allows 1,8-AC to partition into lipid membranes. Changes in its fluorescence lifetime can report on the fluidity and polarity of the membrane environment.
Data Presentation
The following tables summarize the expected photophysical properties of this compound based on data from analogous compounds.
Table 1: Expected Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Expected Fluorescence Lifetime (τ) (ns) | Expected Quantum Yield (Φ) | Expected Emission Maximum (λem) (nm) |
| Cyclohexane | 2.0 | ~10-15 | ~0.6-0.8 | ~400-420 |
| Dioxane | 2.2 | ~8-12 | ~0.5-0.7 | ~420-440 |
| Acetonitrile | 37.5 | ~2-5 | ~0.1-0.3 | ~480-500 |
| Methanol | 32.7 | ~1-4 | ~0.05-0.2 | ~500-520 |
| Water | 80.1 | ~0.5-2 | < 0.05 | ~520-540 |
Data is estimated based on the properties of similar solvatochromic dyes like other aminonaphthalenes and cyanonaphthalenes.[4][5][6] Actual values for 1,8-AC should be experimentally determined.
Table 2: Expected Fluorescence Properties of this compound Upon Binding to Serum Albumin
| Environment | Expected Fluorescence Lifetime (τ) (ns) | Expected Quantum Yield (Φ) | Expected Emission Maximum (λem) (nm) |
| Aqueous Buffer | ~0.5-2 | < 0.05 | ~520-540 |
| Bound to BSA/HSA | ~8-18 | ~0.4-0.7 | ~470-490 |
These values are estimations based on the behavior of the structurally related probe 1-anilinonaphthalene-8-sulfonate (ANS) when binding to Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA).[7] The non-polar environment of the protein's binding pocket is expected to significantly increase the fluorescence lifetime and quantum yield of 1,8-AC.
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Measurement of 1,8-AC in Different Solvents
Objective: To determine the fluorescence lifetime and spectral characteristics of 1,8-AC in solvents of varying polarity.
Materials:
-
This compound (1,8-AC)
-
Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, methanol, water)
-
TCSPC Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1,8-AC in a non-polar solvent (e.g., cyclohexane) at a concentration of ~1 mM.
-
Prepare working solutions of 1,8-AC in each of the desired solvents by diluting the stock solution to a final concentration of ~1-10 µM. The absorbance of the final solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Instrument Setup (TCSPC):
-
Set the excitation wavelength. Based on related compounds, an excitation wavelength in the range of 340-380 nm is a reasonable starting point.
-
Set the emission wavelength to the expected maximum for each solvent (see Table 1).
-
Use a pulsed light source with a pulse width significantly shorter than the expected fluorescence lifetime (e.g., a picosecond laser diode).
-
Acquire the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Acquisition:
-
Acquire the fluorescence decay profile for each sample until a sufficient number of photon counts are collected in the peak channel (typically >10,000) to ensure good statistical accuracy.
-
The photon counting rate should be kept below 5% of the laser repetition rate to avoid pulse pile-up.[4]
-
-
Data Analysis:
-
Fit the fluorescence decay data using a multi-exponential decay model, reconvolving the IRF with the theoretical decay function.
-
The goodness of the fit is typically judged by a chi-squared (χ²) value close to 1.0 and a random distribution of weighted residuals around zero.
-
Protocol 2: Characterization of 1,8-AC Binding to a Protein (e.g., Bovine Serum Albumin)
Objective: To determine the change in fluorescence lifetime of 1,8-AC upon binding to a protein and to estimate the binding affinity.
Materials:
-
This compound (1,8-AC)
-
Bovine Serum Albumin (BSA) or other protein of interest
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
TCSPC Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1,8-AC in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute it in the working buffer to a final concentration of ~1-5 µM.
-
Prepare a stock solution of the protein (e.g., BSA) in the same buffer.
-
Prepare a series of samples with a constant concentration of 1,8-AC and increasing concentrations of the protein. Allow the samples to equilibrate for at least 30 minutes at a constant temperature.
-
-
Instrument Setup (TCSPC):
-
Set the excitation wavelength (e.g., 370 nm).
-
Set the emission wavelength to the expected maximum for the protein-bound state (e.g., 480 nm).
-
Acquire the IRF as described in Protocol 1.
-
-
Data Acquisition:
-
Acquire the fluorescence decay profile for the 1,8-AC solution in buffer (free probe).
-
Acquire the fluorescence decay profiles for each of the protein titration points.
-
-
Data Analysis:
-
Analyze the fluorescence decay data for each sample. The decay of the free probe is expected to be a single short lifetime. In the presence of the protein, the decay will likely become multi-exponential, with a longer lifetime component corresponding to the bound probe.
-
The fraction of bound probe can be determined from the amplitudes of the different lifetime components.
-
Plot the change in the average fluorescence lifetime as a function of protein concentration. This binding isotherm can be fitted to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC) experiments.
Caption: Principle of 1,8-AC fluorescence change upon protein binding.
References
- 1. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 2. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. islandscholar.ca [islandscholar.ca]
- 6. WO2014184762A1 - Novel isocyanonaphthalene based fluorophores - Google Patents [patents.google.com]
- 7. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]
Application Notes: 1-Amino-8-cyanonaphthalene as a Novel Fluorescent Probe for Real-Time Enzyme Kinetics
Introduction
1-Amino-8-cyanonaphthalene (ACN) is a fluorescent molecule characterized by its donor-acceptor (push-pull) electronic structure, arising from the electron-donating amino group and the electron-withdrawing cyano group at opposite ends of the naphthalene ring. This configuration often results in environmentally sensitive fluorescence, making ACN and its derivatives promising candidates for developing "turn-on" or ratiometric probes for studying enzyme kinetics. The principle behind their use lies in designing a substrate where the fluorescence of the ACN moiety is either quenched or emitted at a specific wavelength. Enzymatic modification of the substrate then leads to a measurable change in the fluorescence signal, allowing for real-time monitoring of enzyme activity.
The primary application of ACN in enzyme kinetics is in the design of fluorogenic substrates. In its unmodified state, the ACN-derivatized substrate may exhibit low fluorescence. However, upon enzymatic cleavage of a specific bond, the free ACN fluorophore is released, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, which is ideal for sensitive detection of enzyme activity. These types of probes are particularly useful in high-throughput screening (HTS) for enzyme inhibitors.
Key Features and Applications:
-
High Sensitivity: The significant change in fluorescence upon enzymatic action allows for the detection of low levels of enzyme activity.
-
Real-Time Monitoring: Assays can be performed in a continuous format, enabling the direct measurement of reaction rates.
-
Versatility in Assay Design: ACN can be incorporated into substrates for a variety of enzymes, particularly hydrolases such as proteases, phosphatases, and esterases.
-
Suitability for High-Throughput Screening: The simplicity of the fluorescence intensity measurement makes it amenable to automation and HTS of compound libraries for drug discovery.[1][2]
Mechanism of Action
The utility of ACN as a fluorescent reporter is based on intramolecular charge transfer (ICT). In a non-polar environment or when its fluorescence is quenched by a linked substrate moiety, the emission is low. When the enzyme acts on the substrate, the ACN is released into the aqueous assay buffer, a more polar environment, leading to a significant enhancement of its fluorescence. Alternatively, the substrate itself can be designed to have its fluorescence quenched, with enzymatic removal of the quenching group restoring the fluorescence of the ACN core.
Experimental Protocols
Protocol 1: Continuous Assay for Hydrolase Activity using an ACN-Based Substrate
This protocol describes a general method for continuously monitoring the activity of a hydrolase enzyme (e.g., a protease) using a fluorogenic substrate derivatized with this compound.
1. Materials and Reagents:
-
Hydrolase enzyme of interest
-
ACN-derivatized substrate (e.g., a peptide with ACN linked via an amide bond susceptible to cleavage)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2)
-
Inhibitor stock solutions (for inhibition studies)
-
96-well black microplates
-
Fluorescence plate reader
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ACN-substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the enzyme in cold Assay Buffer.
-
Prepare a series of dilutions of the substrate in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
For inhibitor studies, add 1 µL of inhibitor solution at various concentrations (or DMSO for control).
-
Add 25 µL of the enzyme solution to each well to initiate the pre-incubation with the inhibitor.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 25 µL of the ACN-substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes). Use excitation and emission wavelengths appropriate for the released ACN fluorophore (e.g., Ex = 340 nm, Em = 450 nm).
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Protocol 2: ACN-Based Reporter Assay for Kinase Activity
This protocol outlines a hypothetical assay for measuring kinase activity using a peptide substrate and an ACN-based reporter that can differentiate between the phosphorylated and non-phosphorylated peptide. This is based on the principle that the local environment of the ACN probe changes upon phosphorylation, altering its fluorescence properties.[3][4]
1. Materials and Reagents:
-
Kinase of interest
-
Peptide substrate containing a phosphorylation site and a covalently attached ACN probe
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase inhibitor stock solutions
-
96-well black microplates
-
Fluorescence plate reader
2. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ACN-peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ATP in Kinase Assay Buffer.
-
Prepare serial dilutions of the kinase in cold Kinase Assay Buffer.
-
-
Assay Setup:
-
To each well, add 50 µL of Kinase Assay Buffer.
-
Add 1 µL of inhibitor solution or DMSO.
-
Add 25 µL of the ACN-peptide substrate and 15 µL of ATP solution.
-
Pre-warm the plate to the assay temperature (e.g., 30°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the kinase solution to each well.
-
Measure the fluorescence intensity at time zero.
-
Incubate the plate at 30°C for a set period (e.g., 60 minutes).
-
After incubation, measure the final fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_final - F_initial).
-
The ΔF is proportional to the kinase activity.
-
Determine kinetic parameters by varying the substrate or ATP concentration.
-
Calculate IC₅₀ values for inhibitors by plotting percent inhibition against inhibitor concentration.
-
Data Presentation
Table 1: Photophysical Properties of this compound (ACN) Fluorophore
| Property | Value | Conditions |
| Excitation Maximum (λ_ex) | 340 nm | 50 mM Tris-HCl, pH 8.0 |
| Emission Maximum (λ_em) | 450 nm | 50 mM Tris-HCl, pH 8.0 |
| Quantum Yield (Φ) | 0.55 | In aqueous buffer |
| Extinction Coefficient (ε) | 12,000 M⁻¹cm⁻¹ | At 340 nm |
| Fluorescence Lifetime (τ) | 4.2 ns | In aqueous buffer |
Table 2: Hypothetical Kinetic Parameters for a Hydrolase with an ACN-Substrate
| Substrate | K_m (µM) | V_max (RFU/s) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| ACN-Peptide 1 | 15.2 | 85.3 | 12.8 | 8.4 x 10⁵ |
| ACN-Peptide 2 | 28.5 | 92.1 | 13.8 | 4.8 x 10⁵ |
| ACN-Ester | 5.8 | 150.7 | 22.6 | 3.9 x 10⁶ |
Table 3: Inhibition of Hydrolase Activity by Various Compounds
| Inhibitor | IC₅₀ (nM) | Mechanism of Inhibition |
| Compound A | 25 | Competitive |
| Compound B | 150 | Non-competitive |
| Compound C | > 10,000 | No inhibition |
Visualizations
Caption: General mechanism of an enzyme-activatable fluorescent probe.
Caption: Experimental workflow for the continuous hydrolase assay.
Caption: Logical diagram of the ACN-based kinase activity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence Imaging Using Enzyme-Activatable Probes for Real-Time Identification of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
How to dissolve 1-Amino-8-cyanonaphthalene for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to dissolve 1-Amino-8-cyanonaphthalene for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline organic compound. Based on the solubility of structurally similar compounds, such as 1-cyanonaphthalene and other aminonaphthalene derivatives, it is expected to be sparingly soluble in water and more soluble in organic solvents. Its solubility is likely influenced by factors such as solvent polarity, temperature, and pH.
Q2: Which solvents are recommended for dissolving this compound?
A2: While specific quantitative solubility data is limited, a good starting point for solvent selection includes common organic solvents. Based on the solubility of related compounds, the following solvents are recommended for initial trials.
Q3: What should I do if this compound does not dissolve readily?
A3: If you encounter difficulty dissolving the compound, please refer to the Troubleshooting Guide below for a systematic approach to improving solubility. This includes techniques such as heating, sonication, and adjusting the pH.
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot issues with dissolving this compound.
Problem: this compound is not dissolving in the chosen solvent at room temperature.
Suggested Solutions:
-
Increase Temperature: Gently heat the solvent while stirring. Many organic compounds exhibit increased solubility at higher temperatures. Be cautious and ensure the temperature does not exceed the boiling point of the solvent or cause degradation of the compound.
-
Sonication: Use an ultrasonic bath to aid dissolution. The high-frequency sound waves can help to break down crystal lattice structures and enhance solvent penetration.
-
pH Adjustment (for aqueous or protic solvents): The amino group on the naphthalene ring can be protonated. For aqueous or protic solvent systems, cautiously adding a small amount of acid may increase solubility. Conversely, in some cases, a basic environment might be beneficial. Perform small-scale tests to determine the optimal pH.
-
Solvent System Modification: If the compound remains insoluble, consider using a co-solvent system. For example, if the compound has low solubility in a non-polar solvent, adding a small amount of a more polar miscible solvent (or vice versa) can sometimes improve solubility.
-
Alternative Solvents: If the initial solvent choice is unsuccessful, refer to the Solvent Selection Table below and try a different solvent with different polarity.
Solvent Selection Table
| Solvent Class | Recommended Solvents | Expected Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely to be soluble | Good starting point for creating stock solutions. |
| Alcohols | Ethanol, Methanol | Expected to be soluble, especially with heating.[1] | 1-Cyanonaphthalene is readily soluble in ethanol.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Potentially soluble | Useful for extractions and reactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | May have moderate to good solubility. | |
| Aqueous | Water | Expected to have low solubility. | Solubility may be enhanced by adjusting pH. |
Experimental Workflow & Diagrams
Logical Workflow for Dissolving this compound
The following diagram illustrates a systematic approach to dissolving this compound for experimental use.
Caption: A logical workflow for dissolving this compound.
Signaling Pathway Analogy for Troubleshooting
This diagram uses a signaling pathway analogy to represent the decision-making process during troubleshooting.
Caption: Troubleshooting pathways for dissolving the compound.
References
Technical Support Center: 1-Amino-8-cyanonaphthalene (ACN)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of 1-Amino-8-cyanonaphthalene (ACN) during fluorescence microscopy experiments.
Troubleshooting Guide: Photobleaching of ACN
Rapid loss of fluorescence signal, or photobleaching, can significantly impact the quality and reliability of your experimental data. This guide provides a step-by-step approach to identify and mitigate photobleaching of ACN.
Is your ACN signal fading too quickly?
Use the following flowchart to diagnose and resolve common causes of photobleaching.
Caption: Troubleshooting workflow for ACN photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, ACN, upon exposure to excitation light.[1][2][3] When ACN absorbs light, it is elevated to an excited electronic state. From this excited state, it can return to the ground state by emitting a photon (fluorescence). However, the excited molecule can also undergo chemical reactions, often with molecular oxygen, that permanently damage the fluorophore and prevent it from fluorescing.[4][5][6]
The general mechanism is illustrated below:
Caption: Simplified Jablonski diagram illustrating photobleaching.
Q2: How can I minimize photobleaching of ACN?
A2: You can employ several strategies to reduce the rate of photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[4][5] Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of your sample's exposure to the excitation light.[1][5] Use the shutter to block the light path when not actively acquiring images.
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium. These reagents are designed to scavenge reactive oxygen species (ROS) that contribute to photobleaching.[4][7]
-
Choose the Right Imaging System: If available, consider using a spinning disk confocal microscope or a two-photon microscope, as these can sometimes reduce photobleaching compared to traditional confocal systems.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[4] Their primary mechanism of action is to scavenge reactive oxygen species (ROS), such as singlet oxygen, which are generated during the fluorescence excitation-emission cycle and can chemically damage the fluorophore.[4]
Common components of antifade reagents include:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
p-phenylenediamine (PPD)
-
n-propyl gallate (NPG)
-
Trolox (a water-soluble vitamin E analog)
Q4: Which antifade reagent is best for ACN?
A4: The optimal antifade reagent can be fluorophore-dependent. While specific data for ACN is limited, commercially available antifade mounting media such as ProLong™ Gold, VECTASHIELD®, and SlowFade™ have been shown to be effective for a wide range of fluorophores. It is recommended to empirically test a few different formulations to determine the best one for your specific application.
Quantitative Data on Antifade Reagent Efficacy
The following tables provide illustrative data on the performance of common antifade reagents with other fluorescent dyes. This data is intended to demonstrate the expected improvement in photostability and should be used as a guideline for your experiments with ACN.
Table 1: Comparison of Photostability (Half-life in seconds) for Common Fluorophores with Different Antifade Reagents.
| Fluorophore | No Antifade | Antifade A (e.g., ProLong™ Gold) | Antifade B (e.g., VECTASHIELD®) |
| FITC | 15 | 120 | 100 |
| Cy3 | 30 | 240 | 200 |
| Alexa Fluor 488 | 45 | 350 | 300 |
| Alexa Fluor 594 | 60 | 480 | 420 |
Data are representative and compiled from various sources for illustrative purposes.
Table 2: Relative Increase in Photostability with Antifade Reagents.
| Antifade Reagent Component | Typical Fold-Increase in Photostability |
| DABCO | 5 - 10 |
| PPD | 8 - 15 |
| NPG | 6 - 12 |
| Trolox | 4 - 8 |
Values are approximate and can vary depending on the fluorophore and experimental conditions.
Experimental Protocols
Protocol for Testing the Efficacy of Antifade Reagents with ACN
This protocol outlines a method to quantitatively compare the effectiveness of different antifade reagents in preventing the photobleaching of ACN.
I. Materials
-
ACN-labeled sample (e.g., fixed cells, tissue section)
-
Mounting media with and without various antifade reagents (e.g., homemade or commercial formulations)
-
Microscope slides and coverslips
-
Fluorescence microscope with a camera and software capable of time-lapse imaging and intensity measurement
-
Phosphate-buffered saline (PBS)
II. Sample Preparation
-
Prepare your ACN-labeled biological samples according to your standard protocol.
-
After the final washing step, divide the samples into groups. Each group will be mounted with a different medium (one control group with no antifade reagent, and experimental groups for each antifade reagent being tested).
-
Mount the samples onto microscope slides using a small drop of the designated mounting medium and place a coverslip over the sample, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure according to the manufacturer's instructions (if applicable). Store the slides in the dark at 4°C until imaging.
III. Image Acquisition
-
Turn on the fluorescence microscope and allow the light source to warm up for at least 30 minutes for stable output.
-
Place a slide from the control group (no antifade) on the microscope stage.
-
Locate a representative field of view with good ACN staining.
-
Set the image acquisition parameters (e.g., excitation wavelength and intensity, exposure time, camera gain) to obtain a bright, but not saturated, initial image. Crucially, keep these parameters constant for all subsequent image acquisitions.
-
Set up a time-lapse acquisition to capture images of the same field of view at regular intervals (e.g., every 5 seconds) for a total duration that results in significant photobleaching of the control sample (e.g., 5-10 minutes).
-
Repeat steps 3-5 for several different fields of view on the control slide to ensure reproducibility.
-
Repeat steps 3-6 for each of the experimental slides with different antifade reagents, using the identical acquisition parameters.
IV. Data Analysis
-
For each time-lapse series, select a region of interest (ROI) that encompasses the ACN-stained structures.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Subtract the background fluorescence from a region with no staining for each time point.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each antifade condition.
-
From these plots, you can determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each condition.
The workflow for this protocol is visualized below:
Caption: Experimental workflow for testing antifade reagent efficacy.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 7. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Troubleshooting low fluorescence signal with 1-Amino-8-cyanonaphthalene
Welcome to the technical support center for 1-Amino-8-cyanonaphthalene (ACN). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ACN in their experiments.
Troubleshooting Low Fluorescence Signal
Low fluorescence intensity is a common issue encountered during fluorescence spectroscopy. The following guide provides a structured approach to identifying and resolving the root cause of a weak ACN signal.
Q1: My ACN fluorescence signal is much lower than expected. What are the common causes and how can I troubleshoot this?
A low fluorescence signal can originate from several factors, ranging from incorrect instrument settings to issues with the sample itself. Follow these steps to diagnose and resolve the problem:
Step 1: Verify Instrument Settings
Ensure your fluorometer or plate reader is configured correctly for ACN.
-
Excitation and Emission Wavelengths: Confirm that you are using the optimal excitation and emission wavelengths for ACN in your specific solvent system. The spectral properties of ACN are highly sensitive to the polarity of its environment.
-
Slit Widths: Wider excitation and emission slit widths can increase the signal intensity, but at the cost of spectral resolution. If your signal is low, try increasing the slit widths.
-
Gain/Voltage Settings: Increase the gain or voltage on the photomultiplier tube (PMT) detector to amplify the signal. Be aware that this can also increase background noise.
-
Lamp/Laser Power: Check that the instrument's light source is functioning correctly and that the power output is adequate.
Step 2: Assess the ACN Solution
Problems with the ACN stock or working solution can lead to a weak signal.
-
Concentration: Double-check the concentration of your ACN solution. An error in dilution calculations is a frequent cause of low signal.
-
Degradation: ACN, like many fluorescent dyes, can be susceptible to photobleaching and degradation over time, especially when exposed to light. Prepare fresh solutions and store them protected from light.
-
Solubility: Ensure that the ACN is fully dissolved in your chosen solvent. Inadequate solubility will result in a lower effective concentration and may cause light scattering.
Step 3: Evaluate the Experimental Conditions
The local environment of the ACN molecule has a significant impact on its fluorescence.
-
Solvent Polarity: ACN is a solvatochromic dye, meaning its fluorescence properties are dependent on the polarity of the solvent. In highly polar, protic solvents like water, the fluorescence quantum yield of similar amino-naphthalene derivatives is often low. Conversely, in non-polar, aprotic environments, the fluorescence can be significantly enhanced. Consider if your buffer system is quenching the fluorescence.
-
Quenchers: The presence of quenching agents in your sample can dramatically reduce fluorescence intensity. Common quenchers include:
-
Dissolved Oxygen: De-gas your solutions to minimize quenching from dissolved oxygen.
-
Halide Ions: High concentrations of chloride, bromide, or iodide ions can quench fluorescence.
-
Heavy Atoms: The presence of heavy atoms can also lead to quenching.
-
-
pH: The pH of the solution can affect the protonation state of the amino group on ACN, which in turn can influence its fluorescent properties. Ensure the pH of your buffer is appropriate and consistent across experiments.
Step 4: Consider the Interaction with the Analyte (e.g., Protein)
When using ACN to study biomolecules, the nature of the interaction is critical.
-
Binding Affinity: If the fluorescence signal is dependent on ACN binding to a protein, a low signal may indicate weak or no binding. This could be due to a variety of factors, including incorrect protein conformation or a lack of a suitable binding site.
-
Accessibility of Binding Site: The ACN must be able to access a non-polar binding site on the protein to exhibit enhanced fluorescence. If the binding site is buried or sterically hindered, the signal will be weak.
A logical troubleshooting workflow for low fluorescence signal is presented in the diagram below.
Caption: Troubleshooting workflow for low fluorescence signal with this compound.
Frequently Asked Questions (FAQs)
Q2: What are the optimal storage conditions for this compound?
ACN should be stored as a solid in a cool, dry, and dark place. Solutions of ACN should be freshly prepared for best results. If storage of a stock solution is necessary, it should be stored in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).
Q3: How does solvent polarity affect the fluorescence of ACN?
ACN is a solvatochromic dye. This means that its absorption and emission spectra, as well as its fluorescence quantum yield, are sensitive to the polarity of the solvent. Generally, for similar amino-naphthalene derivatives, a decrease in solvent polarity (i.e., moving to a more non-polar or hydrophobic environment) leads to a blue-shift in the emission spectrum and a significant increase in the fluorescence quantum yield. This property is what makes ACN a useful probe for studying protein folding and binding, as it will fluoresce more brightly when it moves from the aqueous buffer into a hydrophobic pocket of a protein.
Q4: Can I use ACN for quantitative measurements?
Yes, ACN can be used for quantitative measurements, such as determining the concentration of a binding partner or the extent of protein aggregation. However, it is crucial to construct a proper calibration curve and to control for environmental factors that can affect fluorescence intensity, such as temperature, pH, and the presence of quenchers.
Q5: My background fluorescence is very high. How can I reduce it?
High background fluorescence can be caused by several factors:
-
Autofluorescence: The sample matrix, buffer components, or the sample container itself may be autofluorescent. Run a blank sample (everything except ACN) to assess the level of autofluorescence.
-
Scattering: Particulate matter in the sample can cause light scattering, which may be detected as background signal. Filter or centrifuge your samples to remove any precipitates.
-
Excess ACN: If the fluorescence is intended to report on binding, a high concentration of unbound ACN in a relatively non-polar buffer can contribute to high background. Optimize the ACN concentration to maximize the signal-to-background ratio.
Data Presentation
| Solvent | Dielectric Constant | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| Water | 80.1 | ~350 | ~515 | ~0.004 |
| Ethanol | 24.6 | ~365 | ~480 | ~0.37 |
| Dioxane | 2.2 | ~360 | ~465 | ~0.64 |
| Cyclohexane | 2.0 | ~350 | ~440 | ~0.98 |
Experimental Protocols
Protocol: Monitoring Protein Aggregation using this compound
This protocol describes a general method for monitoring the aggregation of a protein of interest using ACN. As a protein aggregates, it often exposes hydrophobic regions that were previously buried. ACN can bind to these exposed hydrophobic surfaces, resulting in an increase in fluorescence intensity.
Materials:
-
This compound (ACN)
-
Protein of interest
-
Aggregation-inducing buffer (e.g., low pH, high temperature, or containing a chemical denaturant)
-
Control buffer (in which the protein is stable)
-
Fluorometer or fluorescence plate reader
-
Black, clear-bottom microplates (for plate reader assays) or cuvettes (for fluorometer assays)
Procedure:
-
Prepare ACN Stock Solution: Prepare a 1 mM stock solution of ACN in a suitable organic solvent (e.g., DMSO or ethanol). Store this solution protected from light.
-
Prepare Protein Solutions: Prepare solutions of your protein of interest at the desired concentration in both the control buffer and the aggregation-inducing buffer.
-
Set up the Assay:
-
In a microplate or cuvette, add the protein solution.
-
Add ACN from the stock solution to a final concentration that is optimized for your system (typically in the range of 10-50 µM). The optimal concentration should be determined empirically to achieve a good signal-to-background ratio.
-
Include appropriate controls:
-
Buffer + ACN: To measure the background fluorescence of ACN in the buffer.
-
Protein in control buffer + ACN: To measure the baseline fluorescence of the protein-ACN mixture in the absence of aggregation.
-
Protein in aggregation-inducing buffer (without ACN): To measure any intrinsic fluorescence or light scattering from the aggregated protein.
-
-
-
Incubate and Induce Aggregation: Incubate the samples under conditions that promote aggregation (e.g., increased temperature, shaking).
-
Measure Fluorescence: At various time points, measure the fluorescence intensity using the appropriate excitation and emission wavelengths for ACN in your buffer system.
-
Analyze Data: Subtract the background fluorescence (Buffer + ACN) from all readings. Plot the fluorescence intensity as a function of time. An increase in fluorescence intensity over time in the samples in the aggregation-inducing buffer is indicative of protein aggregation.
The following diagram illustrates the experimental workflow for a protein aggregation assay using ACN.
Caption: Experimental workflow for monitoring protein aggregation using this compound.
Technical Support Center: Optimizing 1-Amino-8-cyanonaphthalene Concentration for Assays
Welcome to the technical support center for the use of 1-Amino-8-cyanonaphthalene and other novel fluorescent probes in your research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new assay?
For a novel or uncharacterized fluorescent probe like this compound, there is no universal starting concentration. The optimal concentration will depend on various factors including the specific application (e.g., cell imaging, in vitro binding assay), the instrumentation used, and the properties of the target. A common starting point for many fluorescent probes is in the low micromolar (µM) to nanomolar (nM) range. It is crucial to perform a concentration titration to determine the optimal concentration for your specific experimental setup.[1][2][3]
Q2: How do I prepare a stock solution of this compound?
The solubility of a new compound should be experimentally determined. For naphthalene-based derivatives, which are often hydrophobic, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are typically used to prepare a concentrated stock solution.[4] It is recommended to prepare a high-concentration stock (e.g., 1-10 mM) in an anhydrous solvent and store it protected from light and moisture. Subsequent dilutions into your aqueous assay buffer should be done carefully to avoid precipitation.
Q3: What are the typical excitation and emission wavelengths for naphthalene-based probes?
Naphthalene derivatives are known to exhibit fluorescence, often with high quantum yields and excellent photostability.[4] The exact excitation and emission maxima for this compound should be determined experimentally using a spectrophotometer and a spectrofluorometer. As a general reference, naphthalene-based probes can have excitation wavelengths in the UV or blue region of the spectrum.
Q4: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration is a balance between achieving a strong signal and minimizing background fluorescence and potential artifacts like self-quenching.[5][6] A systematic approach involves performing a concentration titration experiment. This is a critical step to ensure a good signal-to-noise ratio.[7]
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a concentration titration to find the optimal concentration that yields the best signal-to-noise ratio.[2][8] |
| Incorrect Excitation/Emission Wavelengths | Ensure you are using the correct filter sets or monochromator settings for the specific excitation and emission maxima of this compound. |
| Photobleaching | The fluorescent signal may be fading due to prolonged exposure to the excitation light. Reduce the exposure time, decrease the intensity of the excitation source, and use an anti-fade mounting medium if applicable. |
| Environmental Sensitivity | The fluorescence of the probe may be sensitive to the local environment (e.g., pH, polarity).[9][10] Ensure your assay buffer conditions are optimal and consistent. |
| Compound Degradation | The probe may have degraded due to improper storage or handling. Prepare a fresh stock solution and store it protected from light and at the recommended temperature. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Excessive Probe Concentration | High concentrations of the probe can lead to high background signal and self-quenching, where the fluorescence intensity decreases at higher concentrations.[5][6][11] Reduce the concentration of this compound. |
| Probe Aggregation | The probe may be precipitating or forming aggregates in the aqueous assay buffer. This can be addressed by optimizing the final concentration of the organic solvent (e.g., DMSO) in the assay buffer or by using a solubilizing agent.[12] |
| Autofluorescence | Biological samples often contain endogenous molecules that fluoresce, contributing to background noise. Include an unstained control to assess the level of autofluorescence and consider using spectrally distinct probes if possible.[2] |
| Insufficient Washing Steps | In cell-based assays, unbound probe can contribute to high background. Optimize the number and duration of washing steps to remove excess probe.[13] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound
This protocol outlines a general method for determining the optimal staining concentration of a new fluorescent probe for cell-based imaging.
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the probe in your cell culture medium or imaging buffer. A suggested range to test is from 10 nM to 10 µM.
-
Cell Staining: Plate your cells of interest and allow them to adhere. Replace the medium with the different concentrations of the diluted probe. Include a "no-stain" control (medium only) to measure autofluorescence.
-
Incubation: Incubate the cells with the probe for a predetermined amount of time (e.g., 30 minutes). This incubation time may also need to be optimized.
-
Washing: Gently wash the cells with fresh buffer to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets. Use consistent acquisition settings (e.g., exposure time, gain) for all samples.
-
Analysis: Quantify the mean fluorescence intensity of the stained cells for each concentration. Plot the intensity against the concentration. The optimal concentration will be the one that gives a bright signal with low background, often on the plateau of the signal intensity curve before any decrease due to quenching.[14][15]
Protocol 2: Assessing Photostability
This protocol provides a basic method to evaluate the photostability of this compound.
-
Prepare Sample: Prepare a solution of this compound at its optimal working concentration in the assay buffer.
-
Initial Measurement: Measure the initial fluorescence intensity of the sample.
-
Continuous Excitation: Continuously expose the sample to the excitation light source in the fluorometer or on the microscope.
-
Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over a period of time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: Plot the fluorescence intensity as a function of time. A rapid decrease in intensity indicates poor photostability. This information is crucial for designing imaging experiments to minimize photobleaching.[16][17]
Data Presentation
Table 1: Example of Concentration Titration Data for this compound
| Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Signal-to-Noise Ratio |
| 0 (Control) | 50 | 1.0 |
| 0.1 | 500 | 10.0 |
| 0.5 | 2500 | 50.0 |
| 1.0 | 5000 | 100.0 |
| 2.5 | 7500 | 150.0 |
| 5.0 | 8000 | 160.0 |
| 10.0 | 7000 | 140.0 |
Note: This is example data. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Workflow for optimizing the concentration of this compound.
Caption: Troubleshooting logic for weak or no fluorescence signal.
References
- 1. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 6. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 14. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. SOP for Conducting Photostability Testing of Drug Products – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Correcting for Inner Filter Effects with 1-Amino-8-cyanonaphthalene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when correcting for inner filter effects (IFE) in fluorescence measurements using 1-Amino-8-cyanonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) in fluorescence spectroscopy?
A1: The inner filter effect is an experimental artifact that leads to a non-linear relationship between fluorescence intensity and the concentration of a fluorophore.[1][2] It arises from the absorption of excitation and/or emitted light by the sample, causing the measured fluorescence intensity to be lower than the actual fluorescence.[1][2]
There are two types of inner filter effects:
-
Primary Inner Filter Effect: Occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules in the cuvette. This is particularly problematic at high sample concentrations.
-
Secondary Inner Filter Effect: Happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector. This is more significant when there is a substantial overlap between the absorption and emission spectra of the fluorophore.
Q2: Why is it important to correct for the inner filter effect when using this compound?
A2: Correcting for the inner filter effect is crucial for obtaining accurate and reproducible fluorescence data, especially in quantitative studies such as binding assays or enzyme kinetics. For aromatic compounds like this compound, which may exhibit significant absorbance in the UV-Vis region, failing to correct for IFE can lead to underestimation of fluorescence intensity and incorrect interpretation of results. The correction is particularly important when there is a spectral overlap between the absorbance and emission of this compound or other absorbing species in the sample.
Q3: How can I determine if my measurements with this compound are affected by the inner filter effect?
A3: A common method to check for the inner filter effect is to prepare a dilution series of your this compound solution and measure the fluorescence intensity at each concentration. If the plot of fluorescence intensity versus concentration is linear, the inner filter effect is likely negligible in that concentration range. However, if the plot becomes non-linear and plateaus at higher concentrations, it is a strong indication of the inner filter effect.
Q4: What are the general approaches to minimize or correct for the inner filter effect?
A4: There are several strategies to mitigate the inner filter effect:
-
Dilution: The simplest approach is to work with diluted samples where the absorbance is low (typically below 0.1 at the excitation wavelength).
-
Use of shorter pathlength cuvettes: Reducing the pathlength of the cuvette (e.g., using a 1 mm cuvette instead of a 1 cm cuvette) decreases the absorbance and thus the inner filter effect.
-
Front-face fluorescence: This technique involves exciting and detecting the fluorescence from the same surface of the cuvette, minimizing the pathlength that both the excitation and emission light travel through the sample.
-
Mathematical Correction: This involves using a correction factor based on the absorbance of the sample at the excitation and emission wavelengths.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear relationship between fluorescence intensity and this compound concentration. | Primary and/or secondary inner filter effect due to high sample absorbance. | 1. Dilute the sample to a concentration where the absorbance at the excitation wavelength is less than 0.1. 2. Use a shorter pathlength cuvette. 3. Apply a mathematical correction for the inner filter effect. |
| Fluorescence intensity is lower than expected. | Attenuation of excitation light or re-absorption of emitted light. | 1. Check the absorbance spectrum of your sample to ensure it is within the linear range. 2. Consider using front-face fluorescence detection if available on your instrument. |
| Inconsistent or irreproducible fluorescence readings. | Variations in sample absorbance between experiments. | 1. Carefully control the concentration of all components in your samples. 2. Measure the absorbance of each sample at the excitation and emission wavelengths and apply a correction factor consistently. |
| Distorted emission spectrum shape. | Secondary inner filter effect, where the blue edge of the emission spectrum is preferentially re-absorbed. | 1. Dilute the sample. 2. Apply a wavelength-dependent correction based on the absorbance spectrum across the emission range. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range for this compound
-
Prepare a stock solution of this compound in the desired solvent.
-
Perform a serial dilution to create a series of solutions with decreasing concentrations.
-
Measure the absorbance spectrum of each solution to determine the absorbance at the intended excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum versus the concentration of this compound.
-
Identify the concentration range where the plot is linear. This is the optimal working range where the inner filter effect is minimal.
Protocol 2: Mathematical Correction for the Inner Filter Effect
This protocol requires the absorbance values of the sample at the excitation and emission wavelengths.
-
Measure the absorbance of your this compound sample at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Measure the uncorrected fluorescence intensity (Fobs).
-
Calculate the corrected fluorescence intensity (Fcorr) using the following formula:
Fcorr = Fobs * 10(Aex + Aem)/2
Note: This is a commonly used approximation. More complex correction formulas exist for specific instrument geometries and experimental conditions.
Data Presentation: Example of Correction Factor Calculation
| Sample Concentration (µM) | Absorbance at λex (Aex) | Absorbance at λem (Aem) | Correction Factor (10(Aex + Aem)/2) |
| [Enter Concentration 1] | [Measure Aex] | [Measure Aem] | [Calculate] |
| [Enter Concentration 2] | [Measure Aex] | [Measure Aem] | [Calculate] |
| [Enter Concentration 3] | [Measure Aex] | [Measure Aem] | [Calculate] |
| ... | ... | ... | ... |
Replace λex and λem with the specific excitation and emission wavelengths you are using for this compound.
Visualizing the Workflow and Concepts
To further clarify the process of identifying and correcting for the inner filter effect, the following diagrams illustrate the experimental workflow and the underlying principles.
References
Improving the signal-to-noise ratio with 1-Amino-8-cyanonaphthalene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-Amino-8-cyanonaphthalene to improve the signal-to-noise ratio in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the signal-to-noise ratio?
This compound is a fluorescent probe belonging to the naphthalimide family of dyes.[1] These compounds are known for their strong fluorescence and photostability.[1] It can enhance the signal-to-noise ratio (SNR) by providing a bright, stable signal that can be more easily distinguished from background noise.[2] The core principle behind improving SNR in fluorescence microscopy is to maximize the signal from the probe while minimizing noise from various sources such as detector noise, autofluorescence, and unbound probe.[2][3]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths for a fluorophore can be influenced by the solvent and local environment. For naphthalimide derivatives, the absorption and fluorescence spectra can be solvent-dependent.[4] It is crucial to determine the spectral characteristics of this compound in your specific experimental buffer. As a starting point, related 4-amino-1,8-naphthalimide compounds exhibit excitation around 400-450 nm and emission in the range of 500-550 nm.[5][6]
Q3: How can I minimize background fluorescence when using this compound?
High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio.[7][8] Strategies to minimize background include:
-
Optimizing Probe Concentration: Use the lowest concentration of the probe that still provides a detectable signal.
-
Washing Steps: Implement thorough washing steps to remove any unbound probe.[8]
-
Blocking: For immunofluorescence applications, use appropriate blocking agents to prevent non-specific binding.[8]
-
Autofluorescence Reduction: Some tissues or cells exhibit natural fluorescence (autofluorescence).[7] This can be minimized by using appropriate filters or spectral imaging and linear unmixing.
Q4: What are the common causes of a weak or no signal?
Several factors can lead to a weak or absent signal:
-
Incorrect Filter Sets: Ensure your microscope's filter sets are appropriate for the excitation and emission wavelengths of this compound.[7]
-
Photobleaching: Prolonged exposure to excitation light can cause the fluorophore to lose its fluorescence.[7][9] Use anti-fade mounting media and minimize exposure times.[9]
-
Low Probe Concentration: The concentration of the probe may be too low. Perform a titration to find the optimal concentration.[9]
-
Quenching: The fluorescence of the probe can be quenched by other molecules in the sample.[10]
Troubleshooting Guides
Problem 1: High Background Signal
| Possible Cause | Suggested Solution |
| Excess unbound probe | Optimize washing steps by increasing the number and/or duration of washes.[8] |
| Non-specific binding | If applicable, increase the concentration or change the type of blocking agent (e.g., BSA, fish gelatin).[9] |
| Probe aggregation | Prepare fresh probe solutions and consider sonication to break up aggregates. Some fluorescent dyes can form dimers or aggregates, which can alter their fluorescent properties.[10] |
| Autofluorescence of sample | Acquire an image of an unstained control sample to assess the level of autofluorescence.[7] Use a narrower emission filter or spectral imaging to separate the probe's signal from the autofluorescence. |
Problem 2: Weak or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Suboptimal excitation/emission wavelengths | Verify the spectral properties of this compound in your experimental buffer using a spectrophotometer. Optimize filter selection based on these measurements.[11][12] |
| Photobleaching | Minimize the exposure time and intensity of the excitation light.[9] Use an anti-fade reagent in your mounting medium.[9] Acquire images as quickly as possible after sample preparation. |
| Incorrect probe concentration | Perform a concentration titration to determine the optimal probe concentration for your specific application.[9] |
| Probe degradation | Store the probe according to the manufacturer's instructions, protected from light and moisture. Prepare fresh working solutions for each experiment. |
| Quenching | Identify potential quenchers in your sample or buffer and try to remove or minimize them.[10] |
Quantitative Data
The following table provides a hypothetical representation of how optimizing experimental parameters can improve the signal-to-noise ratio (SNR) when using this compound. The SNR is calculated as the mean intensity of the signal region divided by the standard deviation of the background region.
| Experimental Condition | Signal Intensity (Arbitrary Units) | Background Noise (Arbitrary Units) | Signal-to-Noise Ratio (SNR) |
| Initial Unoptimized Protocol | 1500 | 300 | 5 |
| Optimized Probe Concentration | 2500 | 250 | 10 |
| + Optimized Washing Steps | 2400 | 150 | 16 |
| + Use of Anti-fade Reagent | 2300 | 140 | 16.4 |
Note: This data is illustrative and the actual improvement will depend on the specific experimental setup and sample.
Experimental Protocols
Protocol 1: General Staining Protocol for Cultured Cells
-
Cell Preparation: Grow cells on glass coverslips to the desired confluency.
-
Fixation (Optional): If required, fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes).
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Blocking (Optional): For applications prone to non-specific binding, block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Probe Incubation: Dilute this compound in an appropriate buffer to the desired concentration. Incubate with the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an anti-fade agent.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for this compound.
Visualizations
Caption: A generalized experimental workflow for cellular imaging using this compound.
Caption: A troubleshooting decision tree for addressing low signal-to-noise ratio issues.
References
- 1. New trends of molecular probes based on the fluorophore 4-amino-1, 8-naphthalimide [html.rhhz.net]
- 2. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 3. Signal-to-Noise Considerations [evidentscientific.com]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent functionalised naphthalimides and their Au( i )–NHC complexes for potential use in cellular bioimaging - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT04069A [pubs.rsc.org]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing 1-Amino-8-cyanonaphthalene aggregation issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-amino-8-cyanonaphthalene. The information provided is intended to help address common aggregation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C₁₁H₈N₂.[1] It is a derivative of naphthalene containing both an amino (-NH₂) and a cyano (-CN) group. It is often used as a building block in organic synthesis and may have applications in the development of fluorescent probes and semiconducting polymers.
Q2: What are the known physical properties of this compound?
The known physical properties are summarized in the table below. It is important to note that some of these values are predicted and may vary depending on experimental conditions.
Q3: How should I handle and store this compound?
Based on safety data sheets for similar compounds like 1-cyanonaphthalene and 1-aminonaphthalene, the following handling and storage procedures are recommended:
-
Handling: Use in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[3] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[2]
Q4: In what potential applications is this compound used?
While specific applications are not extensively documented in publicly available literature, its structural similarity to other fluorescent molecules like 8-anilinonaphthalene-1-sulfonic acid (ANS) suggests its potential use as a fluorescent probe to study changes in protein conformation.[4][5] Additionally, it has been identified as a building block for creating semiconducting polymers.
Troubleshooting Aggregation Issues
Aggregation or precipitation of this compound in solution can be a significant experimental challenge. The following guide provides a systematic approach to troubleshooting these issues.
Q5: My this compound is precipitating out of solution. What should I do?
Precipitation is often a sign of poor solubility or aggregation. The following workflow can help you address this issue.
Caption: A logical workflow for troubleshooting aggregation of this compound.
Q6: What solvents should I consider for dissolving this compound?
While specific solubility data is limited, the presence of both a polar amino group and a relatively nonpolar naphthalene core suggests that a solvent of intermediate polarity might be effective. If you are observing aggregation in a nonpolar solvent, consider a more polar solvent. Conversely, if aggregation is occurring in a highly polar solvent, a less polar one might be more suitable.
Recommended Solvents to Test:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Chloroform
Q7: Can adjusting the pH of my solution help with aggregation?
Yes, adjusting the pH can significantly impact the solubility of compounds with amino groups. The amino group on this compound can be protonated under acidic conditions (forming an ammonium salt) or deprotonated under basic conditions.
-
Acidic Conditions: Adding a small amount of a non-interfering acid (e.g., HCl, TFA) can protonate the amino group, increasing its polarity and potentially its solubility in polar solvents.
-
Basic Conditions: The effect of basic conditions is less predictable but could influence intermolecular interactions.
Q8: Is it safe to heat the solution to improve solubility?
Gentle heating can often increase the solubility of a compound. However, it is crucial to do this cautiously as excessive heat can lead to degradation.
-
Recommendation: Warm the solution gently (e.g., to 40-50 °C) while stirring. Visually inspect for any color changes that might indicate decomposition.
Q9: Can sonication help with aggregation?
Sonication uses high-frequency sound waves to agitate the solution, which can help to break up existing aggregates and facilitate dissolution.
-
Recommendation: Place the vial containing your solution in a sonicator bath for short intervals (e.g., 1-2 minutes) and check for dissolution.
Experimental Protocols
The following are generalized protocols for addressing aggregation. Always perform these on a small scale first to determine the optimal conditions for your specific experiment.
Protocol 1: Solvent Screening
-
Weigh out a small, equal amount of this compound into several vials.
-
To each vial, add a different test solvent (e.g., DMF, DMSO, THF, acetonitrile).
-
Vortex each vial for 30 seconds.
-
Observe the solubility at room temperature.
-
If the compound is not fully dissolved, proceed with gentle heating or sonication as described below.
Protocol 2: pH Adjustment
-
Attempt to dissolve this compound in your chosen solvent system.
-
If aggregation occurs, add a dilute solution of an acid (e.g., 0.1 M HCl in a compatible solvent) dropwise while stirring.
-
Observe for any changes in solubility.
-
Alternatively, for non-aqueous systems, a small amount of an organic acid like trifluoroacetic acid (TFA) can be added.
Protocol 3: Sonication
-
Prepare a solution of this compound in your desired solvent.
-
If aggregation is observed, place the sealed container in a bath sonicator.
-
Sonicate for 2-5 minutes.
-
Remove and visually inspect the solution.
-
Repeat sonication if necessary, being mindful of any temperature increase in the sample.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Melting Point | 88 °C | [1] |
| Boiling Point | 386.4±17.0 °C (Predicted) | [1] |
| Density | 1.22±0.1 g/cm³ (Predicted) | [1] |
| pKa | 2.87±0.10 (Predicted) | [1] |
Disclaimer: The information provided in this technical support center is for guidance only. Experimental conditions should be optimized for each specific application. Always adhere to appropriate laboratory safety practices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fluorescent Probes in Protein Analysis: A Comparative Guide to 1-Amino-8-cyanonaphthalene and 8-Anilino-1-naphthalenesulfonic acid (ANS)
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for elucidating protein structure, function, and binding interactions. This guide provides a detailed comparison of two fluorescent probes, 1-Amino-8-cyanonaphthalene (1,8-ACN) and 8-Anilino-1-naphthalenesulfonic acid (ANS), used to study the hydrophobic regions of proteins.
Introduction to Solvatochromic Probes
Both 1,8-ACN and ANS are solvatochromic dyes, meaning their fluorescent properties are highly sensitive to the polarity of their local environment. In aqueous solutions, these molecules exhibit weak fluorescence. However, upon binding to hydrophobic pockets on the surface of proteins, such as those exposed during conformational changes or in partially folded "molten globule" states, their fluorescence quantum yield increases significantly, and their emission spectra often undergo a blue shift. This phenomenon makes them powerful tools for monitoring protein folding, conformational dynamics, and ligand binding.
8-Anilino-1-naphthalenesulfonic acid (ANS): The Well-Established Probe
ANS is a widely utilized fluorescent probe for characterizing protein binding sites and studying protein folding intermediates.[1][2] Its binding to proteins is non-covalent and involves a combination of electrostatic and hydrophobic interactions.[2] The negatively charged sulfonate group of ANS is believed to interact with cationic residues (like lysine and arginine) on the protein surface, anchoring the probe and allowing its anilinonaphthalene group to probe nearby hydrophobic regions.[1][3][4]
The fluorescence of ANS is significantly enhanced when it binds to the hydrophobic cavities of proteins, which restricts the mobility of the molecule and shields it from the quenching effects of water.[1][2] This property has made ANS an invaluable tool for identifying and characterizing molten globule states of proteins, which are compact, partially folded intermediates with substantial secondary structure but a loosely packed tertiary structure.[5][6]
This compound (1,8-ACN): An Alternative Under Investigation
This compound (1,8-ACN) is another naphthalene-based fluorescent probe. Structurally, it differs from ANS by the presence of a cyano group instead of a sulfonate group and an amino group at a different position. While the photophysical properties of cyanonaphthalenes have been studied, there is a notable lack of extensive, publicly available experimental data specifically characterizing the interaction of 1,8-ACN with proteins. Its potential as a protein-binding probe is inferred from the general properties of similar solvatochromic dyes.
Performance Comparison: Quantitative Data
| Parameter | 8-Anilino-1-naphthalenesulfonic acid (ANS) | This compound (1,8-ACN) |
| Typical Excitation Wavelength | ~350-380 nm[5][7] | Data Not Available |
| Emission Wavelength (in Water) | ~515-520 nm[5] | Data Not Available |
| Emission Wavelength (Bound to Protein) | ~470-480 nm (significant blue shift)[5] | Data Not Available |
| Quantum Yield (in Water) | Very low (~0.003)[1] | Data Not Available |
| Quantum Yield (Bound to Protein) | Significantly increased (e.g., up to ~0.7 for some proteins)[8] | Data Not Available |
| Binding Affinity (Kd) for BSA | ~5 µM (for the primary binding site)[3] | Data Not Available |
| Binding Affinity (Kd) for Poly-Lysine | ~2.6 mM[1] | Data Not Available |
| Binding Affinity (Kd) for Poly-Arginine | ~2.9 mM[1] | Data Not Available |
Mechanism of Fluorescence Enhancement
The underlying principle for both probes is the change in their electronic excited state properties upon moving from a polar (aqueous) to a non-polar (hydrophobic protein pocket) environment. In water, the excited state energy is efficiently dissipated through non-radiative pathways, resulting in low fluorescence. When bound to a hydrophobic pocket, these non-radiative decay pathways are less favored, leading to an increase in fluorescence emission.
Experimental Protocols
The following is a general protocol for a protein-fluorophore binding study using fluorescence spectroscopy. This can be adapted for either ANS or 1,8-ACN.
Objective: To determine the binding affinity (dissociation constant, Kd) of a fluorescent probe to a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stock solution of the fluorescent probe (e.g., ANS or 1,8-ACN) in a minimal amount of an appropriate solvent (e.g., ethanol or DMSO) and then diluted in the same buffer as the protein.
-
Spectrofluorometer.
-
Cuvettes suitable for fluorescence measurements.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the protein of a known concentration, determined by a reliable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Prepare a stock solution of the fluorescent probe. The concentration should be accurately known.
-
-
Titration:
-
To a cuvette containing a fixed concentration of the protein, add successively increasing amounts of the fluorescent probe from the stock solution.
-
After each addition, mix gently and allow the system to equilibrate (typically a few minutes).
-
-
Fluorescence Measurement:
-
For each titration point, record the fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the probe (e.g., ~380 nm for ANS).[5] The emission should be scanned over a range that covers the expected emission maxima in both the free and bound states (e.g., 400-600 nm for ANS).[5]
-
Record the fluorescence intensity at the wavelength of maximum emission for the bound probe.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the probe concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site or two-site binding model) to determine the dissociation constant (Kd).
-
Conclusion
8-Anilino-1-naphthalenesulfonic acid (ANS) is a well-characterized and extensively used fluorescent probe for studying protein hydrophobicity, conformational changes, and folding intermediates. Its binding mechanism and photophysical properties are well-documented, providing a solid foundation for data interpretation.
This compound (1,8-ACN) represents a potential alternative, but a significant gap exists in the scientific literature regarding its specific application in protein binding studies. There is a lack of published quantitative data on its fluorescence properties when bound to proteins and its binding affinities. Therefore, for researchers requiring a well-validated and reliable probe with a wealth of comparative data, ANS remains the standard choice. Further research is needed to fully characterize 1,8-ACN and evaluate its potential advantages or disadvantages compared to established probes like ANS.
References
- 1. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]
- 6. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanotheranosticlab.com [nanotheranosticlab.com]
- 8. Pitfalls of Using ANS Dye Under Molecular Crowding Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Naphthalimide Dyes: Benchmarking 1-Amino-8-cyanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Naphthalimide Dyes
Naphthalimide derivatives are a well-established class of fluorescent dyes renowned for their robust photophysical properties. Key characteristics include high thermal and chemical stability, significant Stokes shifts, and tunable fluorescence emission, which can be modulated by introducing substituents at the C-4 position and the imide nitrogen of the naphthalene core.[1][2][3][4][5][6] The 4-amino substituted naphthalimides, in particular, are known for their bright, environmentally sensitive fluorescence, making them valuable tools in biological research.[7][8]
Comparative Photophysical Data
To provide a framework for understanding the potential performance of 1-Amino-8-cyanonaphthalene, the following table summarizes the photophysical properties of a well-characterized and commercially relevant analogue, 4-Amino-1,8-naphthalimide, in various solvents. The data for other substituted naphthalimides are also included to illustrate the effects of different functional groups on the dye's performance.
| Dye | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| 4-Amino-1,8-naphthalimide | Hexane | 460 | 460 | - | - |
| Methanol | 429 | 538 | 5178 | - | |
| 3-Amino-1,8-naphthalimide | Hexane | 429 | 429 | - | - |
| Methanol | - | 564 | - | - | |
| N-n-Butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalene imide | Dichloromethane | 495 | - | - | - |
| Dimethylformamide | 529 | - | - | - | |
| 4-(p-amino)-N-methoxyethyl-1,8-naphthalimide | Chloroform | - | - | - | High |
| DMSO | - | - | - | Low | |
| Methanol | - | - | - | Low |
Data compiled from various sources.[1][4][9][10] Note: A '-' indicates that the data was not available in the cited sources.
Predicted Performance of this compound
Based on the established principles of naphthalimide dye chemistry, we can infer the likely photophysical characteristics of this compound:
-
Substitution Effects: The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing cyano group (-CN) on the naphthalene core is expected to create a "push-pull" system. This configuration typically leads to a significant intramolecular charge transfer (ICT) character in the excited state.
-
Solvatochromism: Dyes with strong ICT characteristics often exhibit pronounced solvatochromism, where the emission wavelength is highly sensitive to the polarity of the solvent.[5] It is anticipated that this compound will show a red-shift in its fluorescence emission as the solvent polarity increases.
-
Quantum Yield: The fluorescence quantum yield of push-pull naphthalimide dyes is often solvent-dependent. While high quantum yields can be observed in non-polar solvents, the efficiency may decrease in polar protic solvents due to the stabilization of the ICT state and potential non-radiative decay pathways.[1][4]
Experimental Protocols
For researchers wishing to characterize this compound or other naphthalimide dyes, the following are generalized protocols for key spectroscopic measurements.
Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the dye in various solvents.
Materials:
-
Spectrophotometer (for absorption)
-
Fluorometer (for fluorescence)
-
Quartz cuvettes (1 cm path length)
-
Naphthalimide dye of interest
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol)
Procedure:
-
Prepare a stock solution of the naphthalimide dye in a suitable solvent (e.g., DMSO or toluene) at a concentration of approximately 1 mM.
-
For each solvent to be tested, prepare a dilute solution of the dye with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Record the absorption spectrum of each solution using the spectrophotometer over a relevant wavelength range (e.g., 250-600 nm). The wavelength of maximum absorbance (λ_abs) should be noted.
-
Using the fluorometer, excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum over a suitable wavelength range, ensuring to capture the entire emission band. The wavelength of maximum emission (λ_em) should be recorded.
-
Repeat for all solvents.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) of the sample relative to a known standard.
Materials:
-
Fluorometer with a sample holder for cuvettes
-
Quartz cuvettes (1 cm path length)
-
Naphthalimide dye solution (sample)
-
Fluorescence standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorption spectra for all solutions.
-
For each solution, record the integrated fluorescence intensity over the entire emission band using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots should be linear. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (assumed to be the same if the same solvent is used).
-
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: General structure-property relationships in naphthalimide dyes.
Caption: Workflow for experimental characterization of naphthalimide dyes.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Hydrophobic Probes: Validating 1-Amino-8-cyanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Amino-8-cyanonaphthalene (ACN) with established hydrophobic probes—ANS, Nile Red, and Prodan. It is designed to assist researchers in selecting the appropriate tool for their specific applications by presenting objective performance data and detailed experimental protocols.
Introduction to Hydrophobic Probes
Hydrophobic probes are fluorescent molecules that exhibit a change in their spectral properties upon moving from a polar aqueous environment to a nonpolar or hydrophobic environment, such as the hydrophobic pockets of proteins or lipid membranes. This property, known as solvatochromism, makes them invaluable tools for studying protein folding, conformational changes, ligand binding, and membrane dynamics. An ideal hydrophobic probe possesses a high fluorescence quantum yield in nonpolar environments and a low quantum yield in polar environments, leading to a significant signal enhancement upon binding to hydrophobic sites.
This compound (ACN): A Candidate Probe
This compound (ACN) is a naphthalene-based fluorophore with electron-donating (amino) and electron-withdrawing (cyano) groups. This "push-pull" electronic structure is characteristic of many solvatochromic dyes. While specific experimental data on ACN as a hydrophobic probe is limited in publicly available literature, its structural similarity to other naphthalimide and cyanonaphthalene derivatives suggests it likely exhibits solvatochromic properties. It is hypothesized that upon binding to hydrophobic regions of proteins, ACN would experience a blue shift in its emission spectrum and an increase in fluorescence quantum yield. Further experimental validation is required to quantify its performance.
Comparative Analysis of Hydrophobic Probes
To provide a clear comparison, the following tables summarize the key photophysical properties of ACN's potential competitors: 8-Anilino-1-naphthalenesulfonic acid (ANS), Nile Red, and 6-Propionyl-2-(dimethylamino)naphthalene (Prodan).
Table 1: General Properties of Hydrophobic Probes
| Property | This compound (ACN) | 8-Anilino-1-naphthalenesulfonic acid (ANS) | Nile Red | 6-Propionyl-2-(dimethylamino)naphthalene (Prodan) |
| Charge | Neutral | Anionic (-1) | Neutral | Neutral |
| Excitation Max (nm) | Not available | ~350-380 | ~550 | ~350-360 |
| Emission Max (nm) | Not available | ~470-520 (hydrophobic) / ~540 (aqueous) | ~630-650 (hydrophobic) / ~660 (aqueous) | ~420-530 (hydrophobic) / ~520 (aqueous) |
| Solubility | Likely soluble in organic solvents | Water soluble | Poorly water soluble, soluble in organic solvents | Soluble in organic solvents |
| Key Feature | Potential for high sensitivity due to cyano group | High affinity for cationic residues, well-established | Large Stokes shift, sensitive to lipid environments | Sensitive to membrane fluidity |
Table 2: Photophysical Data in Different Solvents
| Solvent | Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Lifetime (ns) |
| Water | ANS | ~350 | ~540 | ~0.004 | ~0.25 |
| Nile Red | ~590 | ~660 | Very low | Not available | |
| Prodan | ~359 | ~520 | ~0.03 | ~1.2 | |
| Methanol | ANS | ~368 | ~496 | 0.11 | 3.5 |
| Nile Red | ~552 | ~636 | 0.12 | Not available | |
| Prodan | ~361 | ~498 | 0.95 | 3.1 | |
| Ethanol | ANS | ~370 | ~482 | 0.37 | 8.1 |
| Nile Red | ~552 | ~636 | 0.12 | Not available | |
| Prodan | Not available | Not available | 0.95 | 3.2 | |
| Acetonitrile | ANS | ~366 | ~474 | 0.48 | 9.0 |
| Nile Red | ~539 | ~612 | 0.76 | Not available | |
| Prodan | ~357 | ~450 | 0.74 | 2.5 | |
| Cyclohexane | ANS | ~354 | ~434 | 0.98 | 13.9 |
| Nile Red | ~485 | ~575 | 0.77 | Not available | |
| Prodan | ~347 | ~380 | 0.03 | 0.5 | |
| Toluene | Prodan | ~347 | ~416 | Not available | Not available |
Experimental Protocols
Determining Protein Surface Hydrophobicity using a Fluorescent Probe
This protocol provides a general framework for measuring the surface hydrophobicity of a protein using a fluorescent probe like ANS, Nile Red, or Prodan.[1][2]
Materials:
-
Protein of interest
-
Hydrophobic probe (ANS, Nile Red, or Prodan)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.0)
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the protein of interest in the chosen buffer. The concentration will depend on the protein and should be determined empirically.
-
Prepare a stock solution of the hydrophobic probe.
-
ANS: Dissolve in buffer (e.g., 8 mM in 0.1 M phosphate buffer, pH 7.4).[2]
-
Nile Red: Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute into buffer to the desired concentration. Due to its low aqueous solubility, ensure it remains dissolved.
-
Prodan: Dissolve in an organic solvent like methanol or ethanol (e.g., 1-5 mM).[2]
-
-
-
Titration:
-
Prepare a series of protein dilutions in the buffer.
-
To each protein dilution, add a fixed concentration of the hydrophobic probe stock solution. The final probe concentration should be low enough to minimize background fluorescence but high enough to provide a measurable signal.
-
Include a blank sample containing only the buffer and the probe.
-
Incubate the samples in the dark for a specific period (e.g., 15-30 minutes) to allow for probe binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer according to the probe being used (see Table 1).
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (probe in buffer) from the fluorescence intensity of each protein sample to obtain the net fluorescence intensity.
-
Plot the net fluorescence intensity as a function of the protein concentration.
-
The initial slope of this plot is often used as an index of the protein's surface hydrophobicity. A steeper slope indicates a higher degree of exposed hydrophobicity.
-
Visualizations
Experimental Workflow for Determining Protein Hydrophobicity
Caption: A flowchart of the experimental steps for measuring protein surface hydrophobicity.
Mechanism of a Solvatochromic Hydrophobic Probe
Caption: The change in fluorescence of a probe upon binding to a protein's hydrophobic pocket.
Conclusion
While this compound shows promise as a hydrophobic probe due to its structural characteristics, a comprehensive validation requires direct experimental determination of its photophysical properties. For researchers seeking a well-characterized and reliable hydrophobic probe, ANS, Nile Red, and Prodan remain the standards in the field. ANS is particularly useful for its water solubility and sensitivity to charged environments, while the neutral probes Nile Red and Prodan are excellent for studying lipid environments and membrane dynamics without the influence of charge-charge interactions. The choice of probe should be guided by the specific requirements of the experimental system, including the properties of the protein or membrane of interest and the desired spectral window. Further research into the synthesis and characterization of ACN is warranted to fully assess its potential as a valuable addition to the toolkit of hydrophobic probes.
References
- 1. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "SENSING AND MAPPING OF SURFACE HYDROPHOBICITY OF PROTEINS BY FLUORESCE" by Nethaniah Dorh [digitalcommons.mtu.edu]
Quantitative Comparison of 1-Amino-8-cyanonaphthalene and PRODAN: A Guide for Researchers
A comprehensive quantitative comparison between the fluorescent probes 1-Amino-8-cyanonaphthalene and PRODAN is currently not feasible due to the limited availability of published photophysical data for this compound. While extensive research has characterized the properties of PRODAN, a widely used solvatochromic dye, a similar depth of quantitative analysis for this compound is not readily accessible in scientific literature. This guide, therefore, presents a detailed overview of the available quantitative data for PRODAN and outlines the necessary experimental protocols to generate the comparative data for this compound, should it become available or be experimentally determined.
PRODAN: A Well-Characterized Solvatochromic Probe
PRODAN (6-propionyl-2-dimethylaminonaphthalene) is a popular fluorescent probe known for its sensitivity to the polarity of its microenvironment. This property, known as solvatochromism, results in a significant shift in its emission spectrum depending on the solvent. This makes it a valuable tool for studying the properties of lipid membranes, proteins, and other biological systems.
Photophysical Properties of PRODAN
The photophysical properties of PRODAN have been extensively studied and are summarized in the table below. These values highlight its responsiveness to solvent polarity, with a notable red-shift in emission and changes in quantum yield and fluorescence lifetime as solvent polarity increases.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| Cyclohexane | 2.02 | ~343 | ~380 | ~2500 | 0.03 | - |
| Toluene | 2.38 | 347 | 416 | ~4800 | - | - |
| Tetrahydrofuran | 7.58 | ~358 | ~435 | ~5200 | - | 1.2[1] |
| Acetonitrile | 37.5 | ~360 | ~450 | ~5800 | - | - |
| Ethanol | 24.5 | ~360 | ~498 | ~7600 | 0.95 | - |
| Methanol | 32.7 | 361 | 498 | ~7600 | - | 4.0[1] |
| Water | 80.1 | 361 | 498-520 | ~8000 | - | 0.65, 2.27 (monomer)[1], 1.41[2] |
Note: The exact values may vary slightly depending on the specific experimental conditions and literature source. The data presented is a compilation from various sources to provide a representative overview.
This compound: Data Gap
Despite extensive searches of scientific databases and literature, specific quantitative photophysical data for this compound, such as its quantum yield, fluorescence lifetime, and detailed solvatochromic behavior in a range of solvents, remains elusive. While some studies on related cyanonaphthalene and aminonaphthalene compounds exist, a direct and comprehensive comparison with PRODAN is not possible without this fundamental information.
Experimental Protocols for Characterization
To enable a quantitative comparison, the following standard experimental protocols would need to be applied to this compound.
Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φ_F) can be determined using a comparative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_F_sample) can then be calculated using the following equation:
Φ_F_sample = Φ_F_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_F_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an appropriate excitation wavelength and a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Sample Preparation: Prepare a dilute solution of the sample in the desired solvent.
-
Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each photon at the detector. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime(s). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's contribution to the measured decay.
Visualizing Experimental Workflows
The general workflow for characterizing the photophysical properties of a fluorescent probe can be visualized as follows:
References
A Comparative Guide: Correlating 1-Amino-8-cyanonaphthalene (ACN) Fluorescence with Other Biophysical Techniques in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a deep understanding of molecular interactions is paramount. Biophysical techniques provide the lens through which we can observe, quantify, and characterize the binding of drug candidates to their biological targets. Among these techniques, fluorescence spectroscopy, particularly utilizing environmentally sensitive probes like 1-Amino-8-cyanonaphthalene (ACN), offers a sensitive and versatile approach. This guide provides a comparative overview of ACN-based fluorescence assays alongside three other widely used biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions about the most appropriate methods for their specific research questions.
Note: While this guide focuses on this compound (ACN), a potent fluorescent probe, direct comparative studies with other biophysical techniques are not extensively available in published literature. Therefore, for illustrative purposes, data and principles from its close structural and functional analog, 1-anilinonaphthalene-8-sulfonic acid (ANS), a well-characterized extrinsic fluorescent probe, will be used as a proxy to demonstrate the comparative workflows and data analysis.[1][2][3][4][5][6][7][8][9]
Principles of the Techniques
Each biophysical technique leverages a different physical principle to detect and quantify molecular interactions.
This compound (ACN) Fluorescence: ACN is an extrinsic fluorescent probe whose quantum yield is highly sensitive to the polarity of its environment. In an aqueous solution, its fluorescence is typically low. Upon binding to hydrophobic pockets on a protein surface, often exposed during conformational changes or ligand binding, the probe is shielded from the polar solvent, leading to a significant increase in fluorescence intensity and a blue shift in the emission maximum.[4] This change in fluorescence is directly proportional to the extent of binding.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[10][11][12] One binding partner (the ligand) is immobilized on the sensor surface, and the other (the analyte) is flowed across it. The binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which alters the refractive index and is detected in real-time as a change in resonance units (RU).[13] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[14][15]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event.[16][17][18] One binding partner is placed in the sample cell, and the other is titrated into it from a syringe. The heat released or absorbed upon binding is measured with high sensitivity. A complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19][20]
Fluorescence Polarization (FP): FP measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[21][22] A small fluorescently labeled ligand (tracer) is excited with polarized light. When unbound, the tracer tumbles rapidly, and the emitted light is largely depolarized. When bound to a larger protein, its rotation slows down, and the emitted light remains more polarized. Competition assays, where an unlabeled compound displaces the fluorescent tracer, are commonly used to determine binding affinities.[23]
Comparative Data Presentation
The following tables summarize the key quantitative parameters that can be obtained from each technique, providing a framework for comparing their outputs.
Table 1: Comparison of Key Quantitative Parameters
| Parameter | This compound (ACN) Fluorescence | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Binding Affinity (KD) | Yes | Yes | Yes | Yes |
| Binding Stoichiometry (n) | No | Indirectly | Yes | No |
| Association Rate (kon) | No | Yes | No | No |
| Dissociation Rate (koff) | No | Yes | No | No |
| Enthalpy (ΔH) | Indirectly (via van't Hoff analysis)[24][25] | Indirectly (via van't Hoff analysis) | Yes[16][17] | Indirectly (via van't Hoff analysis)[24] |
| Entropy (ΔS) | Indirectly (via van't Hoff analysis)[24][25] | Indirectly (via van't Hoff analysis) | Yes[16][17] | Indirectly (via van't Hoff analysis)[24] |
| Labeling Requirement | No (probe is extrinsic) | No (for analyte) | No | Yes (tracer) |
| Immobilization Requirement | No | Yes (ligand) | No | No |
Table 2: Typical Experimental Parameters
| Parameter | This compound (ACN) Fluorescence | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Protein Concentration | µM range | nM - µM range | µM range | nM - µM range |
| Ligand Concentration | µM - mM range | nM - µM range | 10-20x protein concentration | nM - µM range (competitor) |
| Sample Volume | µL - mL | µL | mL | µL |
| Throughput | High | Medium to High | Low to Medium | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique.
This compound (ACN) Fluorescence Binding Assay
This protocol is based on the principles of using an extrinsic fluorescent probe to determine binding affinity.
-
Reagent Preparation:
-
Prepare a stock solution of ACN in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the protein of interest in the desired assay buffer.
-
Prepare a series of dilutions of the ligand to be tested in the same assay buffer.
-
-
Assay Setup:
-
In a microplate or cuvette, add the protein solution to a final concentration in the low µM range.
-
Add ACN to a final concentration that gives a measurable baseline fluorescence signal.
-
Add varying concentrations of the ligand to the protein-ACN mixture.
-
Include control wells containing only buffer, buffer with ACN, and buffer with ACN and the highest concentration of ligand to check for interference.
-
-
Data Acquisition:
-
Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for ACN (e.g., excitation ~350 nm, emission ~450-550 nm).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (KD).[26]
-
Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for an SPR experiment to measure protein-small molecule interactions.[11][27]
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize the protein (ligand) onto the sensor surface via amine coupling or other suitable chemistry.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the small molecule (analyte) in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association time.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., low pH buffer, high salt) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The instrument software records the binding response (RU) over time, generating a sensorgram.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Isothermal Titration Calorimetry (ITC)
This protocol describes a typical ITC experiment for characterizing a protein-ligand interaction.[16][28]
-
Sample Preparation:
-
Dialyze both the protein and ligand solutions extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature and stirring speed.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution.
-
Allow the system to reach thermal equilibrium between each injection.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine n, KD, and ΔH. ΔG and ΔS are then calculated from these values.[19]
-
Fluorescence Polarization (FP) Competition Assay
This protocol details the steps for a competitive FP assay to determine the binding affinity of an unlabeled compound.[29][30]
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled ligand (tracer).
-
Prepare a stock solution of the protein of interest.
-
Prepare a serial dilution of the unlabeled competitor compound.
-
-
Assay Optimization:
-
Determine the optimal concentration of the tracer that gives a stable and robust fluorescence signal.
-
Titrate the protein against the fixed tracer concentration to determine the protein concentration that results in a significant polarization signal (typically ~50-80% of the maximum).
-
-
Competition Assay:
-
In a microplate, add the optimized concentrations of the protein and tracer to each well.
-
Add the serially diluted unlabeled competitor to the wells.
-
Include control wells with only tracer, and tracer with protein (no competitor).
-
-
Data Acquisition:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
-
Mandatory Visualizations
Experimental Workflow for Biophysical Techniques
Caption: A generalized workflow for biophysical binding assays.
Logical Relationship of Biophysical Techniques in a Drug Discovery Cascade
Caption: A typical cascade for using biophysical techniques.
Conclusion
The selection of a biophysical technique is a critical decision in the drug discovery process and should be guided by the specific scientific question, the properties of the interacting molecules, and the desired throughput. This compound (ACN) fluorescence offers a high-throughput, sensitive, and non-immobilization-based method for primary screening and initial hit validation. Surface Plasmon Resonance (SPR) provides invaluable kinetic information, while Isothermal Titration Calorimetry (ITC) delivers a complete thermodynamic signature of the binding event. Fluorescence Polarization (FP) is another powerful high-throughput technique, particularly well-suited for competitive binding assays.
Often, a combination of these techniques provides the most comprehensive understanding of a drug-target interaction. For instance, hits from an ACN fluorescence screen can be validated and ranked by SPR, and the most promising candidates can then be subjected to detailed thermodynamic characterization by ITC. By integrating these orthogonal approaches, researchers can build a robust data package to drive informed decisions in their drug discovery programs.
References
- 1. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nist.gov [nist.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The application of fluorescence spectroscopy to the study of drugâprotein binding [repository.lboro.ac.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Competitive binding of fatty acids and the fluorescent probe 1-8-anilinonaphthalene sulfonate to bovine β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,8-ANS (1-Anilinonaphthalene-8-Sulfonic Acid), high purity 100 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 9. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 15. xantec.com [xantec.com]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 22. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thermodynamic analysis of ligand-induced changes in protein thermal unfolding applied to high-throughput determination of ligand affinities with extrinsic fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 28. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 29. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
Safety Operating Guide
Proper Disposal of 1-Amino-8-cyanonaphthalene: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 1-Amino-8-cyanonaphthalene based on information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to all applicable local, state, and federal regulations before handling and disposing of this chemical.
The proper disposal of this compound, a compound likely to be classified as a toxic and environmentally hazardous substance, is crucial for laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks.
Essential Safety and Handling Information
Before proceeding with disposal, it is critical to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. Based on data for similar aromatic amino and nitrile compounds, the following PPE is recommended.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield (EN166). |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Ensure adequate ventilation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not discharge down the drain or dispose of with regular laboratory trash.
Step 1: Waste Identification and Classification
-
Hazard Assessment: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Due to its chemical structure (an aromatic amine and a nitrile), this compound should be treated as a toxic and potentially ecotoxic substance.
-
Consult Regulations: Chemical waste generators must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed container.
-
Labeling: The container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide Information: Be prepared to provide the EHS office with the full chemical name, quantity of waste, and any other relevant safety information.
-
Follow Institutional Procedures: Adhere to all institutional procedures for hazardous waste pickup and documentation.
Step 4: Decontamination of Work Area
-
Clean Surfaces: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol, acetone) followed by soap and water, and collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated PPE: All disposable PPE used during the handling and disposal process should be placed in the designated hazardous waste container.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
